1-Bromo-2-ethoxynaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMQDJUGOXMLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450167 | |
| Record name | 1-bromo-2-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50389-70-3 | |
| Record name | 1-bromo-2-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-2-ethoxynaphthalene from 2-Naphthol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-ethoxynaphthalene, a valuable building block in organic synthesis, starting from 2-naphthol. The synthesis is a two-step process involving an initial Williamson ether synthesis to form 2-ethoxynaphthalene, followed by a regioselective bromination. This document details the experimental protocols, presents key quantitative data, and visualizes the reaction pathway and experimental workflow.
Reaction Pathway
The overall synthesis proceeds in two distinct steps:
-
Step 1: Williamson Ether Synthesis. 2-Naphthol is deprotonated by a strong base to form the corresponding naphthoxide ion. This nucleophile then undergoes an SN2 reaction with an ethylating agent to yield 2-ethoxynaphthalene.[1][2][3]
-
Step 2: Electrophilic Bromination. The resulting 2-ethoxynaphthalene is then brominated at the C1 position. The ethoxy group is an activating group, directing the electrophilic substitution to the ortho position (C1).[4]
Caption: Overall reaction scheme for the synthesis of this compound from 2-naphthol.
Experimental Protocols
The following protocols are compiled from various established laboratory procedures.[1][5][6][7]
Step 1: Synthesis of 2-Ethoxynaphthalene (Williamson Ether Synthesis)
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)
-
Methanol or Ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2.0 g (0.014 mol) of 2-naphthol in 15 mL of methanol.[5]
-
With stirring, add a solution of 0.67 g (0.017 mol) of sodium hydroxide in 5 mL of water.[5] Alternatively, 0.95 g (0.017 mol) of potassium hydroxide can be used.
-
To the resulting solution, add 2.1 mL (0.026 mol) of ethyl iodide dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for approximately 1 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of cold water.
-
The crude 2-ethoxynaphthalene will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to yield white crystals. A reported yield for a similar procedure is 96%.[6]
Step 2: Synthesis of this compound
Materials:
-
2-Ethoxynaphthalene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetone
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the dried 2-ethoxynaphthalene (1.0 equivalent) in acetone (5-8 times the weight of 2-ethoxynaphthalene) in a round-bottom flask.[7]
-
Add a catalytic amount of hydrochloric acid (0.005-0.01 molar equivalents).[7]
-
To the stirred solution, add 1,3-dibromo-5,5-dimethylhydantoin (0.5-0.6 molar equivalents) portion-wise over 10-15 minutes.[7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization. The product is an off-white to white solid.[8] A patent describing a similar synthesis of a related compound reports a yield of over 80%.[7]
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 |
| 2-Ethoxynaphthalene | C₁₂H₁₂O | 172.22 | 37-39[9] |
| This compound | C₁₂H₁₁BrO | 251.12 | 66[8] |
Table 2: Reagent Quantities for Synthesis
| Step | Reagent | Molar Eq. | Molar Mass ( g/mol ) | Example Quantity |
| 1 | 2-Naphthol | 1.0 | 144.17 | 2.0 g |
| 1 | Sodium Hydroxide | 1.2 | 40.00 | 0.67 g |
| 1 | Ethyl Iodide | 1.9 | 155.97 | 2.1 mL |
| 2 | 2-Ethoxynaphthalene | 1.0 | 172.22 | (From Step 1) |
| 2 | 1,3-Dibromo-5,5-dimethylhydantoin | 0.5-0.6 | 285.98 | (Calculated based on 2-ethoxynaphthalene) |
| 2 | Hydrochloric Acid | 0.005-0.01 | 36.46 | Catalytic |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of | Chegg.com [chegg.com]
- 4. 2-Ethoxynaphthalene | 93-18-5 | Benchchem [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. guidechem.com [guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-2-ethoxynaphthalene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. The information is presented to support research and development activities, particularly in the field of medicinal chemistry and material science.
Compound Identification and Physical Properties
This compound is a substituted naphthalene derivative. Its core structure consists of a naphthalene ring functionalized with a bromine atom at the 1-position and an ethoxy group at the 2-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁BrO | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| CAS Number | 50389-70-3 | [1] |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 66 °C | [2] |
| Boiling Point | 197-199 °C at 20 Torr | N/A |
| Solubility | Soluble in organic solvents such as acetone, 2-methyltetrahydrofuran, or tetrahydrofuran (THF). Insoluble in water. | [3][4] |
| Storage | Sealed in a dry environment, refrigerated (2-8 °C) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) |
| H-3 | 7.10 - 7.30 | C-1 | 110 - 115 |
| H-4 | 7.80 - 8.00 | C-2 | 155 - 160 |
| H-5 | 7.40 - 7.60 | C-3 | 115 - 120 |
| H-6 | 7.30 - 7.50 | C-4 | 128 - 132 |
| H-7 | 7.30 - 7.50 | C-4a | 126 - 130 |
| H-8 | 8.00 - 8.20 | C-5 | 127 - 131 |
| -OCH₂CH₃ | 4.10 - 4.30 (q) | C-6 | 123 - 127 |
| -OCH₂CH₃ | 1.40 - 1.60 (t) | C-7 | 125 - 129 |
| C-8 | 127 - 131 | ||
| C-8a | 133 - 137 | ||
| -OC H₂CH₃ | 64 - 68 | ||
| -OCH₂C H₃ | 14 - 18 |
Note: These are predicted chemical shifts based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (ether) | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-Br | Stretching | 680 - 515 |
Chemical Synthesis
This compound can be synthesized from commercially available starting materials. A common route involves the preparation of 2-ethoxynaphthalene followed by its bromination.
Synthesis of 2-Ethoxynaphthalene (Williamson Ether Synthesis)
Experimental Protocol:
-
Deprotonation of 2-Naphthol: To a solution of 2-naphthol in a suitable solvent (e.g., ethanol, methanol), a strong base such as sodium hydroxide or potassium hydroxide is added to form the corresponding naphthoxide salt.
-
Nucleophilic Substitution: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated under reflux to drive the Sₙ2 reaction to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.[5]
Caption: Williamson Ether Synthesis of 2-Ethoxynaphthalene.
Bromination of 2-Ethoxynaphthalene
Experimental Protocol:
-
Reaction Setup: 2-Ethoxynaphthalene is dissolved in a suitable organic solvent, such as acetone, in a reaction vessel.
-
Brominating Agent: A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is added to the solution. A catalytic amount of an acid, like hydrochloric acid, may also be added.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective bromination at the 1-position.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. The crude this compound is then purified, for example, by recrystallization.[3]
Caption: Bromination of 2-Ethoxynaphthalene.
Chemical Reactivity
The presence of the bromo and ethoxy functional groups on the naphthalene ring system makes this compound a versatile building block in organic synthesis.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom can be readily converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds.
Experimental Protocol (Grignard Reaction):
-
Grignard Reagent Formation: Under anhydrous conditions and an inert atmosphere (e.g., nitrogen), a solution of this compound in an etheral solvent (e.g., THF, 2-methyltetrahydrofuran) is added dropwise to a suspension of magnesium turnings in the same solvent. The reaction is typically initiated with gentle heating and then proceeds under reflux.
-
Reaction with Electrophiles: The resulting Grignard reagent, (2-ethoxynaphthalen-1-yl)magnesium bromide, can be reacted with a variety of electrophiles. For example, bubbling carbon dioxide gas through the solution at low temperatures (-10 to 10 °C) followed by an acidic workup yields 2-ethoxy-1-naphthoic acid.[3]
Caption: Grignard Reaction of this compound.
Nucleophilic Aromatic Substitution
While generally less reactive towards nucleophilic aromatic substitution than activated systems, the bromine atom can potentially be displaced by strong nucleophiles under specific reaction conditions (e.g., high temperature, presence of a catalyst).
Electrophilic Aromatic Substitution
The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the bromine atom and the fused ring system can lead to a mixture of products. Further electrophilic substitution reactions on this compound would likely occur at the 4- or 6-positions, depending on the reaction conditions and the nature of the electrophile.[6]
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility is particularly evident in:
-
Pharmaceutical Synthesis: As a precursor to substituted naphthalenes, which are common scaffolds in medicinal chemistry. For example, it can be used in the synthesis of derivatives of naphthoic acid.[2][3]
-
Material Science: The naphthalene core can be incorporated into polymers and other materials to impart specific optical or electronic properties.
-
Organic Synthesis: The ability to functionalize the molecule at the bromine position via Grignard formation or other cross-coupling reactions makes it a versatile building block for constructing elaborate organic structures.
This technical guide provides a foundation for the understanding and utilization of this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling this or any other chemical.
References
- 1. This compound | C12H11BrO | CID 10966944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 50389-70-3|RUO [benchchem.com]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene, 2-ethoxy- [webbook.nist.gov]
- 5. Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of | Chegg.com [chegg.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Solubility of 1-Bromo-2-ethoxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethoxynaphthalene is a naphthalene derivative with potential applications in organic synthesis and pharmaceutical research. Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides an overview of the available solubility information for this compound and related compounds, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Solubility Data
There is currently a lack of specific quantitative solubility data for this compound in the public domain. Chemical supplier safety data sheets often list the solubility as not available. However, qualitative solubility information for the closely related compound, 2-ethoxynaphthalene, can serve as a useful proxy for initial solvent screening. The bromine substituent in this compound will influence its polarity and intermolecular interactions, potentially altering its solubility profile compared to the parent compound.
Table 1: Qualitative Solubility of 2-Ethoxynaphthalene in Various Solvents
| Solvent | Type | Qualitative Solubility |
| Water | Protic, Polar | Insoluble[1][2][3][4][5] |
| Ethanol | Protic, Polar | Soluble[1][2][3][4][5] |
| Diethyl Ether | Aprotic, Nonpolar | Soluble[1][3][5] |
| Chloroform | Aprotic, Polar | Soluble[1][5] |
| Toluene | Aprotic, Nonpolar | Soluble[1][5] |
| Carbon Disulfide | Aprotic, Nonpolar | Soluble[1][5] |
| Petroleum Ether | Aprotic, Nonpolar | Soluble[1][5] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to provide both qualitative and quantitative results.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Spatula
-
Test tubes or small vials with caps
-
Graduated cylinder or burette
-
Vortex mixer or magnetic stirrer with stir bar
-
Water bath or heating block for temperature control (optional)
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Weigh a specific amount of the organic solvent (e.g., 5 mL) into a test tube or vial.
-
Add a small, accurately weighed amount of this compound to the solvent.
-
Cap the container and agitate the mixture vigorously using a vortex mixer or magnetic stirrer.[6]
-
Continue adding small, weighed portions of the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.[6]
-
If temperature control is required, place the test tube in a water bath or on a heating block set to the desired temperature and allow the mixture to equilibrate with agitation for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle to the bottom of the container.
-
Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a pipette. To avoid transferring any solid particles, a syringe filter can be used.
-
-
Quantification of the Dissolved Solute:
-
Transfer the known volume of the saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent in a fume hood, using a gentle stream of air or nitrogen if necessary. Alternatively, the solvent can be removed under vacuum.
-
Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the solute, or in a vacuum desiccator, until a constant weight is achieved.
-
Weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility as the mass of solute per volume of solvent (e.g., g/100 mL) or as a molar concentration (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of a solid organic compound.
References
CAS number and IUPAC name for 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. This document details its chemical identity, physical properties, and a potential synthetic route, presented in a format tailored for scientific professionals.
Chemical Identity and Properties
This compound is a naphthalene derivative valued as a versatile building block in the synthesis of more complex molecules.[1] Its utility in pharmaceutical and materials science research stems from the presence of both a bromine atom and an ethoxy group, which allow for selective functionalization.[1]
A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 50389-70-3 | [2][3] |
| Molecular Formula | C₁₂H₁₁BrO | [2][3][4] |
| Molecular Weight | 251.12 g/mol | [1][3] |
| Appearance | Off-white to white solid | [1][5] |
| Melting Point | 66 °C | [1][5] |
| Boiling Point | 197-199 °C at 20 Torr | [5] |
| Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)Br | [3] |
| InChI | InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | [3] |
| InChIKey | BUMQDJUGOXMLDY-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2-naphthol. The first step involves the selective bromination of 2-naphthol to yield 1-bromo-2-naphthol. The subsequent step is a Williamson ether synthesis to introduce the ethoxy group.
Step 1: Synthesis of 1-Bromo-2-naphthol from 2-Naphthol
A common method for the selective bromination of 2-naphthol involves the use of sodium bromide and an oxidizing agent like Oxone in a solid-state reaction.[6]
Experimental Protocol:
-
In a mortar, combine 2-naphthol, sodium bromide, and Oxone.
-
Grind the mixture thoroughly with a pestle.
-
Allow the reaction mixture to stand overnight.
-
Following the reaction period, extract the crude product using ethyl acetate.
-
The solvent is then removed under reduced pressure to yield the crude 1-bromo-2-naphthol, which can be purified by recrystallization.
Step 2: Williamson Ether Synthesis of this compound
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[7] In this case, 1-bromo-2-naphthol is deprotonated to form the corresponding naphthoxide ion, which then undergoes nucleophilic substitution with an ethylating agent.
Experimental Protocol:
-
Dissolve 1-bromo-2-naphthol in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a strong base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group, forming the sodium 1-bromo-2-naphthoxide.
-
Introduce an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.
-
Heat the mixture to reflux for several hours to ensure the completion of the reaction.
-
After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
The final product can be purified by column chromatography or recrystallization.
Synthetic Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound from 2-naphthol.
Caption: Synthesis of this compound.
References
- 1. This compound|CAS 50389-70-3|RUO [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C12H11BrO | CID 10966944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 7. community.wvu.edu [community.wvu.edu]
1-Bromo-2-ethoxynaphthalene: A Technical Overview for Researchers
This guide provides a comprehensive overview of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its commercial availability, physical and chemical properties, and a detailed synthesis protocol.
Commercial Availability
This compound is available from several chemical suppliers. Researchers should inquire with these vendors for current stock, pricing, and detailed specifications, including purity and available analytical data such as Certificates of Analysis (CoA).
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| Manchester Organics [1] | 50389-70-3 | C₁₂H₁₁BrO | 251.12 g/mol | Inquire for availability. |
| Elex Biotech LLC [2] | 50389-70-3 | C₁₂H₁₁BrO | 251.12 g/mol | Appears as a solid; recommended storage at 2-8°C in a dry area.[2] |
| Hoffman Fine Chemicals [3] | 50389-70-3 | C₁₂H₁₁BrO | 251.12 g/mol | Intended for laboratory purposes only.[3] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental work.
| Property | Value | Source |
| Appearance | Off-white to white solid | [3] |
| Boiling Point | 197 to 199 °C at 20 Torr | [3] |
| Melting Point | 66 °C | [3] |
| Density (Predicted) | 1.393 ± 0.06 g/cm³ at 20 °C | [3] |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [3] |
Synthesis of this compound
A patented method outlines the synthesis of this compound as an intermediate in the production of 2-ethoxy naphthoic acid.[4]
Experimental Protocol
The synthesis involves the bromination of 2-ethoxynaphthalene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in the presence of a catalyst.[4]
Materials:
-
2-Ethoxynaphthalene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Catalyst (e.g., an acid)
-
Organic solvent (e.g., acetone)
Procedure:
-
Dissolve 2-ethoxynaphthalene in an appropriate organic solvent.
-
Add the catalyst to the solution.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin to the reaction mixture.
-
Allow the reaction to proceed until completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude this compound.
-
The crude product may be purified by a suitable method, such as recrystallization or column chromatography, to yield the pure compound.
This synthesized intermediate can then be used in subsequent reactions, such as the Grignard reaction described in the patent to produce 2-ethoxy naphthoic acid.[4]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Information
This compound is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to the Historical Context and Synthesis of 1-Bromo-2-ethoxynaphthalene
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed historical context for the discovery of 1-bromo-2-ethoxynaphthalene, presents quantitative data in structured tables, outlines detailed experimental protocols for key synthetic steps, and includes visualizations of reaction pathways using the DOT language for Graphviz.
Introduction
This compound is a key intermediate in organic synthesis, valued for its utility in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.[1] While the precise moment of its first synthesis is not prominently documented in the historical chemical literature, its discovery can be understood within the broader context of the flourishing of naphthalene chemistry in the late 19th and early 20th centuries. This period saw extensive investigation into the derivatives of naphthalene, a major component of coal tar, and the development of fundamental organic reactions such as etherification and bromination.
The synthesis of this compound is intrinsically linked to its precursors, 2-naphthol and its ethyl ether, 2-ethoxynaphthalene (commonly known as nerolin). The historical preparation of this compound would have logically followed the establishment of reliable methods for the synthesis and subsequent functionalization of these parent molecules. This guide will, therefore, explore the historical synthesis of these precursors as a prelude to detailing the likely historical and modern synthetic routes to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its direct precursor, 2-ethoxynaphthalene, is provided below. This data is essential for understanding the behavior of these compounds in a laboratory setting.
| Property | This compound | 2-Ethoxynaphthalene |
| Molecular Formula | C₁₂H₁₁BrO[1][2][3] | C₁₂H₁₂O[4] |
| Molecular Weight | 251.12 g/mol [1][2] | 172.22 g/mol [4] |
| Appearance | Off-white to white solid[1] | White to almost white solid[4] |
| Melting Point | 66 °C[1] | 35-37 °C[4] |
| Boiling Point | Not readily available | 282 °C[4] |
| CAS Number | 50389-70-3[1][2][3] | 93-18-5[4] |
Historical Synthetic Pathways
The discovery of this compound would have been a logical extension of the well-established chemistry of naphthalene and its derivatives. The following sections detail the probable historical progression of synthesis.
Synthesis of 2-Naphthol
The journey to this compound begins with 2-naphthol. Historically, 2-naphthol was synthesized from naphthalene via sulfonation followed by alkali fusion. This two-step process was a cornerstone of industrial aromatic chemistry.
Caption: Historical synthesis of 2-Naphthol from Naphthalene.
Etherification to 2-Ethoxynaphthalene (Nerolin)
Following the availability of 2-naphthol, the synthesis of its ethyl ether, 2-ethoxynaphthalene, would have been achieved through Williamson ether synthesis. This reaction, involving the sodium salt of 2-naphthol and an ethylating agent, was a well-understood transformation by the late 19th century.
Caption: Williamson ether synthesis of 2-Ethoxynaphthalene.
Bromination to this compound
The final step in the historical synthesis would have been the electrophilic aromatic substitution of 2-ethoxynaphthalene. The ethoxy group is an activating, ortho-, para-director. Due to steric hindrance at the 3-position, bromination would be expected to occur primarily at the 1-position.
Caption: Bromination of 2-Ethoxynaphthalene.
Experimental Protocols
The following protocols are based on historical and modern synthetic methods and are intended for an audience of trained chemists.
Protocol 1: Synthesis of 2-Ethoxynaphthalene (Nerolin)
This protocol is based on the classical Williamson ether synthesis.
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethyl bromide (CH₃CH₂Br) or Diethyl sulfate ((CH₃CH₂)₂SO₄)
-
Ethanol (as solvent)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form sodium 2-naphthoxide.
-
Slowly add a slight excess of ethyl bromide or diethyl sulfate to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a separatory funnel containing water and dichloromethane.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-ethoxynaphthalene.
-
Purify the product by recrystallization from ethanol or by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol describes a modern approach to the bromination of 2-ethoxynaphthalene.
Materials:
-
2-Ethoxynaphthalene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetone (as solvent)
-
Catalytic amount of hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 2-ethoxynaphthalene in acetone in a round-bottom flask.[5]
-
Add a catalytic amount of hydrochloric acid.[5]
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin in portions to the stirred solution at room temperature.[5]
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or by recrystallization to yield pure this compound.
Modern Synthetic Applications
This compound serves as a versatile building block in contemporary organic synthesis. A key application is its use in the formation of Grignard reagents, which can then be reacted with various electrophiles. For instance, reaction with carbon dioxide after forming the Grignard reagent yields 2-ethoxynaphthoic acid, a precursor to various more complex molecules.[5]
Caption: Grignard reaction of this compound.
Conclusion
While the specific "eureka" moment of the discovery of this compound is lost to history, its synthesis represents a logical and incremental step in the rich history of naphthalene chemistry. Understanding its preparation through the lens of its precursors and the fundamental reactions of the time provides valuable context for contemporary chemists. Today, it remains a relevant and useful building block in the synthesis of complex organic molecules, a testament to the enduring legacy of classical aromatic chemistry.
References
- 1. This compound|CAS 50389-70-3|RUO [benchchem.com]
- 2. This compound | C12H11BrO | CID 10966944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2-Ethoxynaphthalene | 93-18-5 [chemicalbook.com]
- 5. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
Potential Research Areas for 1-Bromo-2-ethoxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethoxynaphthalene is a halogenated aromatic compound belonging to the naphthalene family. Its structure, featuring a reactive bromine atom at the 1-position and an ethoxy group at the 2-position of the naphthalene core, makes it a versatile and valuable building block in synthetic organic chemistry. The presence of the bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the ethoxy group modulates the electronic properties and steric environment of the naphthalene system. This guide explores the potential research avenues for this compound, focusing on its applications in medicinal chemistry and materials science, supported by detailed experimental protocols and data.
Core Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrO |
| Molecular Weight | 251.12 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | 66 °C |
| CAS Number | 50389-70-3 |
Potential Research Area 1: Development of Novel Bioactive Molecules
The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. This compound serves as an excellent starting material for the synthesis of novel 1-aryl-2-ethoxynaphthalene derivatives, which can be screened for a variety of pharmacological activities.
Synthesis of 1-Aryl-2-ethoxynaphthalene Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups at the 1-position. This synthetic versatility enables the creation of large libraries of compounds for biological screening.
A general workflow for the synthesis and subsequent biological evaluation of 1-Aryl-2-ethoxynaphthalene derivatives is depicted below.
Caption: Synthetic and screening workflow for bioactive 1-Aryl-2-ethoxynaphthalene derivatives.
Potential as Enzyme Inhibitors
Naphthalene derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. The structural similarity of 1-aryl-2-ethoxynaphthalenes to known COX inhibitors suggests that this class of compounds could be a promising area for the development of novel anti-inflammatory agents.
Below is a hypothetical signaling pathway illustrating the role of COX enzymes in inflammation and the potential point of intervention for a 1-Aryl-2-ethoxynaphthalene derivative.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by a potential 1-Aryl-2-ethoxynaphthalene derivative.
Example of a Biologically Active Naphthalene Derivative
While specific biological activity data for simple 1-aryl-2-ethoxynaphthalene derivatives is not widely available in the public domain, a more complex derivative incorporating a 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole scaffold has been synthesized and evaluated for its antimicrobial and anticancer activities.[1][2] This highlights the potential of the core naphthalene structure in generating bioactive compounds.
Table 1: In Vitro Biological Activity of a Naphthalene-Imidazole Derivative [1][2]
| Organism/Cell Line | Activity Assessed | Results |
| S. aureus | Antibacterial | Considerable inhibition |
| S. typhi | Antibacterial | Considerable inhibition |
| E. coli | Antibacterial | Considerable inhibition |
| P. aeruginosa | Antibacterial | Lower inhibition |
| Candida albicans | Antifungal | Moderate to maximum activity |
| Aspergillus niger | Antifungal | Moderate to maximum activity |
| Mucor | Antifungal | Moderate to maximum activity |
| KB cancer cells | Anticancer | Moderate activity |
Potential Research Area 2: Development of Novel Fluorescent Materials
Naphthalene and its derivatives are known for their fluorescent properties, making them attractive candidates for the development of novel fluorescent probes and materials for applications in sensing, imaging, and optoelectronics.[3] The introduction of different aryl groups at the 1-position of the 2-ethoxynaphthalene core can significantly tune the photophysical properties of the resulting compounds.
Synthesis of Fluorescent 1-Aryl-2-ethoxynaphthalenes
The same Suzuki-Miyaura coupling reaction used for the synthesis of bioactive molecules can be employed to create a library of fluorescent 1-aryl-2-ethoxynaphthalenes. By coupling this compound with arylboronic acids containing extended π-systems (e.g., pyrene, anthracene), it is possible to generate compounds with interesting photophysical properties, such as large Stokes shifts and high quantum yields.
A logical workflow for the development of fluorescent probes from this compound is presented below.
Caption: Development workflow for 1-Aryl-2-ethoxynaphthalene-based fluorescent probes.
Potential as Fluorescent Probes for Metal Ion Detection
Naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions.[4][5] By incorporating a suitable metal-chelating aryl group at the 1-position of 2-ethoxynaphthalene, it is feasible to design novel fluorescent sensors. The binding of a metal ion to the chelating moiety can induce a change in the fluorescence properties of the molecule (e.g., quenching or enhancement), allowing for the detection and quantification of the metal ion.[5]
Table 2: Hypothetical Photophysical Properties of a 1-(Pyren-1-yl)-2-ethoxynaphthalene Fluorescent Probe
| Property | Hypothetical Value |
| Absorption Maximum (λ_abs) | ~350 nm |
| Emission Maximum (λ_em) | ~450 nm |
| Quantum Yield (Φ_F) | > 0.5 |
| Stokes Shift | ~100 nm |
| Response to Metal Ion (e.g., Cu²⁺) | Fluorescence Quenching |
Note: These are hypothetical values based on the known properties of pyrene and naphthalene derivatives and would need to be experimentally determined.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid[7]
This protocol is adapted from a general procedure for the Suzuki coupling of bromo-naphthalene derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-2-ethoxynaphthalene derivative.
Conclusion
This compound is a promising starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse range of 1-aryl-2-ethoxynaphthalene derivatives. Future research in this area should focus on the synthesis and systematic evaluation of libraries of these compounds to identify lead candidates for drug development and to discover new fluorescent materials with tailored properties. The exploration of other cross-coupling reactions, such as the Buchwald-Hartwig amination, could further expand the accessible chemical space and lead to the discovery of novel compounds with unique biological and photophysical properties.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Electronic Structure of 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of 1-Bromo-2-ethoxynaphthalene. While direct experimental and theoretical studies on this specific molecule are not extensively available in public literature, this document outlines the established computational protocols and interprets illustrative data to guide future research and drug development efforts. The electronic properties discussed are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.
Introduction
This compound is a substituted naphthalene derivative. The electronic properties of such aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and an ethoxy group to the naphthalene core dramatically influences the electron distribution, and consequently, its chemical behavior. Understanding the electronic structure through theoretical calculations provides invaluable insights into its reactivity, potential as a synthetic intermediate, and its prospects in drug design. This guide details the computational approaches used to elucidate these properties.
Theoretical and Experimental Protocols
2.1. Computational Methodology
The electronic structure of this compound can be effectively investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for molecules of this size.
A typical computational protocol would involve the following steps:
-
Geometry Optimization: The initial 3D structure of this compound is optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines both Hartree-Fock and DFT methods.[1]
-
Basis Set Selection: A suitable basis set is crucial for accurate calculations. For a molecule containing a halogen like bromine, a Pople-style basis set such as 6-311G(d,p) is often employed.[2] This set provides a good description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p). For enhanced accuracy, diffuse functions (+) can be added, resulting in the 6-311++G(d,p) basis set, which is particularly important for describing anions and weak interactions.[3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[4][5]
-
Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges on each atom in the molecule, offering insights into the local electron distribution and identifying potential sites for electrophilic or nucleophilic attack.[6]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[7] It helps in identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for predicting non-covalent interactions and receptor-binding behavior in drug design.[8]
-
All calculations would typically be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.
2.2. Illustrative Synthesis Protocol
While this guide focuses on theoretical studies, a plausible synthetic route for this compound is relevant for providing the physical compound for experimental validation. A common approach involves the bromination of 2-ethoxynaphthalene.[9]
-
Preparation of 2-ethoxynaphthalene: 2-Naphthol can be reacted with an ethylating agent like ethyl iodide or bromoethane in the presence of a base such as sodium hydroxide in a Williamson ether synthesis.[10]
-
Bromination: 2-ethoxynaphthalene is then dissolved in a suitable solvent (e.g., acetone). A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is added in the presence of a catalytic amount of acid (e.g., hydrochloric acid).[9] The reaction mixture is stirred until completion, after which the crude product is isolated and purified, typically by recrystallization or chromatography.
Illustrative Data and Discussion
The following table summarizes hypothetical, yet realistic, quantitative data for this compound, as would be obtained from a DFT study at the B3LYP/6-311G(d,p) level of theory.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Significance in Drug Development and Reactivity |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater ease of oxidation and potential for nucleophilic behavior. |
| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for reduction and electrophilic behavior. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[11] This value suggests a moderately stable molecule. |
| Dipole Moment | 2.1 Debye | A non-zero dipole moment indicates an asymmetric charge distribution, which can influence solubility and intermolecular interactions. |
| Mulliken Atomic Charges | ||
| C1 (attached to Br) | +0.05 | The carbon atom bonded to bromine is slightly electron-deficient due to bromine's electronegativity. |
| Br | -0.15 | The bromine atom carries a partial negative charge, making it a potential site for interaction with electrophiles. |
| O (ethoxy group) | -0.45 | The oxygen atom is highly electronegative and represents a region of high electron density, making it a likely hydrogen bond acceptor. |
3.1. Frontier Molecular Orbitals (FMOs)
The HOMO is expected to be localized primarily on the naphthalene ring, particularly on the carbon atoms with higher electron density, and to some extent on the oxygen atom of the ethoxy group. The LUMO, conversely, would likely be distributed over the aromatic system, with significant contributions from the carbon atom attached to the bromine, indicating a potential site for nucleophilic attack. The HOMO-LUMO gap of 5.3 eV suggests that the molecule is kinetically stable but can participate in chemical reactions under appropriate conditions.
3.2. Molecular Electrostatic Potential (MEP)
An MEP map would visually confirm the information from the Mulliken charges. The most negative potential (electron-rich region), typically colored red, would be concentrated around the oxygen atom of the ethoxy group. This region is a prime site for hydrogen bonding and interactions with positively charged centers in a biological target. The regions around the hydrogen atoms of the ethyl group and the naphthalene ring would exhibit a positive potential (electron-poor), often colored blue.
Visualizations
4.1. Workflow for Theoretical Electronic Structure Analysis
The following diagram illustrates the logical workflow for conducting a theoretical study on the electronic structure of a molecule like this compound.
Caption: Workflow of a theoretical electronic structure study.
Conclusion
Theoretical studies on the electronic structure of this compound are essential for predicting its chemical behavior and potential applications in drug development. By employing methods such as DFT with appropriate functionals and basis sets, key electronic properties like HOMO-LUMO energies, atomic charges, and the molecular electrostatic potential can be determined. Although this guide presents illustrative data, the described methodologies provide a robust framework for future computational and experimental investigations. The insights gained from such studies can significantly accelerate the drug discovery process by enabling a more rational design of molecules with desired properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 7. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 10. This compound|CAS 50389-70-3|RUO [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. The following sections detail the compound's properties, associated hazards, safe handling protocols, and emergency procedures, compiled from safety data sheets and chemical databases.
Chemical and Physical Properties
This compound is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrO | --INVALID-LINK-- |
| Molecular Weight | 251.12 g/mol | --INVALID-LINK-- |
| CAS Number | 50389-70-3 | --INVALID-LINK-- |
| Appearance | Off-white to white solid | --INVALID-LINK-- |
| Melting Point | 66 °C | --INVALID-LINK-- |
| Boiling Point | 197-199 °C at 20 Torr | --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol and ether.[1] | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Condition | Store in a dry, well-ventilated place. Keep container tightly closed. For long-term stability, store in a refrigerator (2 to 8 °C).[2] | --INVALID-LINK--, --INVALID-LINK-- |
Hazard Identification and GHS Classification
Based on available safety data sheets, this compound is classified with the following hazards:
-
Hazard Statements:
-
Signal Word: Warning[2]
-
Pictogram:
-
GHS07 (Exclamation Mark)
-
| Toxicity Data for 2-Ethoxynaphthalene | Value | Species | Source |
| LD50 Oral | 3110 mg/kg | Rat | --INVALID-LINK-- |
| LD50 Dermal | > 5000 mg/kg | Rabbit | --INVALID-LINK-- |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection:
-
Wear a lab coat and appropriate protective clothing to prevent skin contact.
-
Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contamination.
-
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Remove contaminated clothing and wash it before reuse.
Emergency Procedures
In the event of an accidental exposure or spill, the following first aid and emergency measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended to maintain stability.[2]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Experimental Protocol: Synthesis of 2-Ethoxy Naphthoic Acid using this compound
The following is a detailed experimental protocol adapted from patent literature, demonstrating the use of this compound as a key intermediate in the synthesis of 2-ethoxy naphthoic acid via a Grignard reaction.[3]
Materials and Reagents
-
This compound
-
Magnesium powder
-
2-Methyltetrahydrofuran (anhydrous)
-
Carbon dioxide (gas, dry)
-
Acidic aqueous solution (e.g., 0.4-1.0 wt% HCl)
-
Nitrogen gas (for inert atmosphere)
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Gas inlet tube
-
Apparatus for cooling (e.g., ice bath)
Procedure
-
Grignard Reagent Formation:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with magnesium powder (1.0 equivalent) and anhydrous 2-methyltetrahydrofuran.
-
Dissolve this compound (1.0 equivalent) in anhydrous 2-methyltetrahydrofuran in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The initiation may be indicated by a slight temperature increase and bubbling.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to a temperature between -10 °C and 10 °C using an appropriate cooling bath.
-
Bubble dry carbon dioxide gas through the stirred solution via a gas inlet tube. The introduction of CO₂ is an exothermic process, so maintain the temperature within the specified range.
-
Continue the addition of carbon dioxide until the reaction is complete (this can be monitored by TLC or other appropriate analytical methods).
-
-
Work-up and Isolation:
-
Slowly and carefully pour the reaction mixture into a cold, acidic aqueous solution (e.g., 0.4-1.0 wt% HCl) with vigorous stirring to quench the reaction and hydrolyze the magnesium salt.
-
The product, 2-ethoxy naphthoic acid, will precipitate as a solid.
-
Collect the solid product by filtration, wash it with water, and dry it to obtain the final product.
-
Visualizations
Experimental Workflow for the Synthesis of 2-Ethoxy Naphthoic Acid
Caption: Workflow for the synthesis of 2-ethoxy naphthoic acid.
Logical Relationship for Safe Handling
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-2-ethoxynaphthalene in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The naphthalene scaffold, in particular, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.
1-Bromo-2-ethoxynaphthalene is a valuable building block for the synthesis of a diverse range of 1-aryl-2-ethoxynaphthalene derivatives. The ethoxy group at the 2-position can influence the electronic properties of the naphthalene ring and provide a handle for further functionalization, making its derivatives attractive targets in drug discovery programs. These derivatives have potential applications as anticancer, anti-inflammatory, and antimicrobial agents.
This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki-Miyaura coupling reactions utilizing this compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The generally accepted catalytic cycle for the reaction of this compound with an arylboronic acid is depicted below.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data presented is based on typical results observed for structurally similar bromonaphthalene derivatives and serves as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 90 | 18 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 80 | 24 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 110 | 12 | 80-90 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 251.1 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of H₂O) to the flask via syringe. Purge the solution with the inert gas for 10-15 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-aryl-2-ethoxynaphthalene product.
Application in Drug Development
The 1-aryl-2-ethoxynaphthalene scaffold is a promising starting point for the development of novel therapeutics. The ability to readily diversify the aryl group at the 1-position through Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Potential therapeutic applications for compounds derived from this compound include:
-
Oncology: Naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: The naphthalene core is present in several known anti-inflammatory drugs.
-
Antimicrobial Agents: Functionalized naphthalenes have shown activity against a range of bacterial and fungal pathogens.
By leveraging the Suzuki-Miyaura coupling reaction with this compound, researchers can efficiently explore the chemical space around this privileged scaffold to identify novel and potent therapeutic agents.
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[4][5] The mild reaction conditions and broad functional group tolerance make it an invaluable tool for synthesizing complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][6]
This document provides detailed protocols for the Sonogashira coupling of 1-bromo-2-ethoxynaphthalene with a terminal alkyne. The naphthalene scaffold is a prevalent motif in many biologically active compounds, and functionalization via Sonogashira coupling allows for the synthesis of novel derivatives with potential therapeutic applications.[6] Both a traditional copper-co-catalyzed method and a copper-free alternative are presented. The copper-free approach is often favored to prevent the formation of alkyne homocoupling byproducts, known as Glaser coupling.[1][6]
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling.
Key Reaction Components and Considerations
-
Aryl Halide: this compound is an electron-rich aryl bromide. The reactivity order for the halide is generally I > OTf > Br >> Cl.[1][2][7] While aryl bromides are less reactive than iodides, they are common substrates for Sonogashira couplings.[8]
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1][2][9] The choice of phosphine ligands can significantly impact reaction efficiency, with bulky, electron-rich ligands often improving catalytic activity.[2]
-
Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used to increase the reaction rate by facilitating the formation of a copper acetylide intermediate.[2][4]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and neutralize the H-X species formed during the catalytic cycle.[4]
-
Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) are commonly used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Palladium catalysts and phosphine ligands are toxic and should be handled with care.
-
Anhydrous solvents can be flammable.
Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol employs a classic palladium catalyst with a copper(I) co-catalyst, which is effective for a wide range of substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv, or as solvent)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Celite®
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for workup and chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).
-
Solvent and Base Addition: Add anhydrous THF (to make a ~0.1 M solution) and triethylamine (2.0 equiv).
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress using thin-layer chromatography (TLC). Aryl bromides may require heating to achieve a reasonable reaction rate.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NH₄Cl (if an amine base was used), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates sensitive to copper or to avoid the formation of di-alkyne homocoupling byproducts.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or PdCl₂(PPh₃)₂
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-8 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Tetrabutylammonium Fluoride (TBAF) (2.0 - 3.0 equiv)[10]
-
Anhydrous 1,4-Dioxane or DMF
-
Inert gas (Argon or Nitrogen)
-
Deionized Water, Brine
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Equipment: Same as Protocol 1.
Procedure:
-
Catalyst Pre-formation (optional): In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 3 mol%) and PPh₃ (e.g., 6 mol%). Add a small amount of anhydrous solvent and stir for 15 minutes.
-
Reaction Setup: To the flask, add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the desired concentration.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Sonogashira couplings of aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DIPA (2.0) | THF | 65 | 12 | ~90 | [7] |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | None | Cs₂CO₃ (2.0) | Dioxane | 80 | 16 | ~85 | [11] |
| 3 | PdCl₂(CH₃CN)₂ (1) | Cyclopropylphosphine (2.5) | None | Et₃N (3.0) | Water (w/ PTS) | RT | 24 | ~96 | [12][13] |
| 4 | PdCl₂(PPh₃)₂ (3) | - | None | TBAF (3.0) | Neat (Solvent-free) | 80 | 2 | ~95 | [10] |
| 5 | (NHC)-Pd (0.01) | - | (NHC)-Cu (1.0) | K₂CO₃ (2.0) | t-AmylOH | 110 | 24 | ~93 | [14] |
Note: Yields are illustrative and will vary based on the specific terminal alkyne and precise reaction conditions.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for Sonogashira coupling.
Catalytic Cycle (Copper-Co-Catalyzed)
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 12. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials, due to its reliability and functional group tolerance.[2][3] These application notes provide detailed protocols and reaction conditions for the Heck reaction of 1-Bromo-2-ethoxynaphthalene with various alkenes. The resulting 1-alkenyl-2-ethoxynaphthalene derivatives are valuable intermediates in medicinal chemistry and materials science.
The general transformation is depicted in the scheme below:
Scheme 1: Heck reaction of this compound with a generic alkene.
Reaction Principle
The catalytic cycle of the Heck reaction is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the palladium-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.[4][5]
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical conditions for the Heck reaction of this compound with representative alkenes, such as acrylates and styrenes. These conditions are based on established protocols for similar aryl bromides.[2][3][6][7]
Table 1: General Heck Reaction Parameters for this compound
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, n-Butyl Acrylate, etc. | Typically used in 1.1 to 1.5 excess. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable precursor.[2] |
| Ligand | PPh₃, P(o-tol)₃, or none | Ligand choice can significantly impact yield and selectivity.[3] |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is required to neutralize the generated acid.[4] |
| Solvent | DMF, DMA, NMP, Dioxane | Anhydrous, polar aprotic solvents are generally preferred. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides. |
| Reaction Time | 8 - 24 hours | Monitored by TLC or GC-MS until consumption of the starting material. |
Table 2: Exemplary Heck Reaction Conditions and Expected Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | 85-95 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMA | 120 | 24 | 80-90 |
| 3 | Ethyl Acrylate | Pd₂(dba)₃ (1) | None | NaOAc (2.0) | DMF | 110 | 16 | 75-85 |
| 4 | 4-Methylstyrene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (1.5) | Dioxane | 100 | 20 | 82-92 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst deactivation.[3]
-
All glassware should be oven-dried prior to use.
-
Solvents should be anhydrous and of high purity.
-
Palladium catalysts and phosphine ligands are sensitive to air and moisture and should be handled accordingly.[3]
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of triethylamine and then n-butyl acrylate.
-
Reaction: Immerse the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 18-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product, (E)-butyl 3-(2-ethoxynaphthalen-1-yl)acrylate.
Protocol 2: Ligand-Free Heck Reaction of this compound with Ethyl Acrylate
Materials:
-
This compound (1.0 equiv.)
-
Ethyl acrylate (1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv., 1 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert gas supply
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound, tris(dibenzylideneacetone)dipalladium(0), and sodium acetate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF, followed by ethyl acrylate via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 16-24 hours).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the product, (E)-ethyl 3-(2-ethoxynaphthalen-1-yl)acrylate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Heck reaction.
Caption: General workflow for the Heck cross-coupling reaction.
Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Mizoroki-Heck reaction.
Caption: The Mizoroki-Heck catalytic cycle.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[3] These application notes provide detailed protocols and relevant data for the Buchwald-Hartwig amination of 1-Bromo-2-ethoxynaphthalene, an electron-rich aryl bromide, with various primary and secondary amines. The ability to introduce diverse amino functionalities onto the naphthalene scaffold is of significant interest for the development of novel therapeutic agents and functional materials.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.
Key Experimental Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For electron-rich aryl bromides like this compound, specific conditions are often required to achieve high yields and avoid side reactions.
Table 1: Key Parameters and Recommendations for the Amination of this compound
| Parameter | Component/Condition | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred due to its air stability and reliable formation of the active Pd(0) species. | Provides the active Pd(0) catalyst necessary for the oxidative addition step. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | XPhos and RuPhos are generally effective for a broad range of amines with electron-rich aryl bromides. | These ligands promote the rates of both oxidative addition and reductive elimination, which can be sluggish for electron-rich substrates. |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃) | NaOt-Bu is a commonly used and effective base. For base-sensitive substrates, K₃PO₄ or Cs₂CO₃ can be employed. | The base is crucial for the deprotonation of the amine, forming the palladium-amido intermediate. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | Toluene and dioxane are the most common and generally effective solvents for this transformation. | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. |
| Temperature | 80 - 110 °C | A reaction temperature of 100 °C is a good starting point for most couplings. | Higher temperatures are often required to drive the reaction to completion, especially with less reactive amines. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the aryl bromide. | This helps to drive the equilibrium towards product formation. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Note: These protocols should be considered as a starting point, and optimization of reaction conditions may be necessary for specific amine substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by n-butylamine (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-2-ethoxynaphthalen-1-amine.
Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the vial with a screw cap containing a PTFE septum and purge with an inert gas.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-(2-ethoxynaphthalen-1-yl)morpholine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of an electron-rich aryl bromide (1-bromo-2-methoxynaphthalene, a close analog) with various amines. This data can be used as a reference for optimizing the reaction of this compound.
Table 2: Amination of 1-Bromo-2-methoxynaphthalene with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 20 | 88 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |
| 4 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 95 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 3: Amination of 1-Bromo-2-methoxynaphthalene with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 24 | 89 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 94 |
| 3 | Morpholine | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 91 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 22 | 96 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Ligands from 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel biaryl and N-aryl ligands starting from 1-Bromo-2-ethoxynaphthalene. The methodologies described herein utilize robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Such naphthalene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antimicrobial and anti-inflammatory agents.[1][2][3]
Synthesis of Novel Ligands
Two exemplary novel ligands, a biaryl compound and an N-aryl amine, were synthesized from this compound. The following sections detail the synthetic routes and experimental protocols.
Ligand 1: 2-ethoxy-1-phenylnaphthalene via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[4][5][6] This protocol describes the coupling of this compound with phenylboronic acid to yield 2-ethoxy-1-phenylnaphthalene.
General Reaction Scheme:
This compound + Phenylboronic Acid → 2-ethoxy-1-phenylnaphthalene
Data Presentation: Reaction Parameters and Yields for Suzuki-Miyaura Coupling
The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling reaction. Yields are based on reactions with analogous aryl bromides and may vary.[7][8][9]
| Parameter | Condition |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (5:1) |
| Temperature | 100 °C |
| Reaction Time | 12-18 h |
| Expected Yield | 85-95% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 251.1 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
Catalyst Loading: Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Separate the aqueous layer and extract it with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-ethoxy-1-phenylnaphthalene.
Ligand 2: N-(2-ethoxynaphthalen-1-yl)morpholine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[10][11][12] This protocol details the coupling of this compound with morpholine.
General Reaction Scheme:
This compound + Morpholine → N-(2-ethoxynaphthalen-1-yl)morpholine
Data Presentation: Reaction Parameters and Yields for Buchwald-Hartwig Amination
The following table summarizes the optimized conditions for the Buchwald-Hartwig amination. Yields are based on reactions with similar aryl bromides.[13][14][15]
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | Xantphos (3 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 16-24 h |
| Expected Yield | 80-90% |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), Xantphos (0.03 mmol, 17.3 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 251.1 mg) and anhydrous, degassed toluene (5 mL). Finally, add morpholine (1.2 mmol, 104.5 µL).
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2-ethoxynaphthalen-1-yl)morpholine.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for novel ligands.
Proposed Signaling Pathway Modulation
Naphthalene derivatives have shown potential as anti-inflammatory agents.[2][16] A possible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed inhibition of the NF-κB pathway.
References
- 1. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Bromo-2-ethoxynaphthalene in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethoxynaphthalene is a functionalized naphthalene derivative that holds significant promise as a versatile building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring a reactive bromine atom and an electron-donating ethoxy group on the naphthalene core, allows for tailored molecular design through various cross-coupling reactions. This enables the synthesis of novel materials with specific optoelectronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
The naphthalene scaffold is a well-established component in organic electronics due to its inherent charge-transporting capabilities and thermal stability.[1] The strategic placement of the bromo and ethoxy substituents on this core provides a powerful handle for chemists to modulate the electronic properties of the resulting materials. The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for the construction of complex conjugated molecules.[2][3][4] The ethoxy group, being an electron-donating moiety, can influence the highest occupied molecular orbital (HOMO) energy level of the synthesized compounds, which is a critical parameter for efficient charge injection and transport in organic electronic devices.[5]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of materials for organic electronics.
Application in Hole Transport Materials for OLEDs
Concept: The development of efficient hole transport materials (HTMs) is crucial for the performance of OLEDs.[6] this compound can be used as a starting material to synthesize novel HTMs by introducing hole-transporting moieties, such as triarylamines, through a Buchwald-Hartwig amination reaction. The resulting ethoxynaphthalene-based triarylamine derivatives are expected to possess high HOMO energy levels, facilitating hole injection from the anode, and good morphological stability, leading to enhanced device lifetime.
Hypothetical Material Synthesis: N1,N1-diphenyl-N4-(2-ethoxynaphthalen-1-yl)benzene-1,4-diamine (EN-TPA)
A potential high-performance hole transport material, EN-TPA, can be synthesized from this compound and N,N-diphenylbenzene-1,4-diamine via a Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of EN-TPA
Materials:
-
This compound (1.0 eq)
-
N,N-diphenylbenzene-1,4-diamine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos] (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, a Schlenk flask is charged with this compound, N,N-diphenylbenzene-1,4-diamine, sodium tert-butoxide, palladium(II) acetate, and XPhos.
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous toluene is added via syringe, and the mixture is degassed by three freeze-pump-thaw cycles.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product, EN-TPA.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of EN-TPA.
Application in Organic Field-Effect Transistors (OFETs)
Concept: For OFET applications, π-conjugated materials with good charge carrier mobility are required.[1] this compound can be functionalized through Suzuki or Stille cross-coupling reactions to extend the π-conjugation by introducing aromatic or heteroaromatic units. The ethoxy group can enhance the solubility of the resulting materials, which is beneficial for solution-based processing of OFET devices.
Hypothetical Material Synthesis: 1-(Thiophen-2-yl)-2-ethoxynaphthalene (EN-Th)
A simple model compound for an organic semiconductor, EN-Th, can be synthesized from this compound and 2-(tributylstannyl)thiophene via a Stille coupling reaction.
Experimental Protocol: Synthesis of EN-Th
Materials:
-
This compound (1.0 eq)
-
2-(Tributylstannyl)thiophene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask are added this compound and tetrakis(triphenylphosphine)palladium(0).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous DMF is added, followed by the addition of 2-(tributylstannyl)thiophene via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 16 hours.
-
After cooling, the reaction is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield EN-Th.
Reaction Pathway Diagram:
Caption: Synthesis of EN-Th via Stille coupling.
Application in Organic Solar Cells (OSCs)
Concept: In the design of donor materials for OSCs, a tunable bandgap and appropriate energy levels are essential for efficient light absorption and charge separation. By employing Sonogashira coupling, an alkyne-containing chromophore can be attached to the this compound core, leading to a donor-π-acceptor (D-π-A) type molecule. The ethoxynaphthalene unit can act as the electron-donating part of the molecule.
Hypothetical Material Synthesis: 1-((4-Nitrophenyl)ethynyl)-2-ethoxynaphthalene (EN-PN)
A model D-π-A compound, EN-PN, can be synthesized from this compound and 1-ethynyl-4-nitrobenzene through a Sonogashira coupling.
Experimental Protocol: Synthesis of EN-PN
Materials:
-
This compound (1.0 eq)
-
1-Ethynyl-4-nitrobenzene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
A mixture of this compound, 1-ethynyl-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide is placed in a Schlenk flask.
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed mixture of THF and triethylamine (2:1 v/v) is added.
-
The reaction is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with water.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to give EN-PN.
Logical Relationship Diagram:
Caption: Synthetic routes from this compound.
Quantitative Data Summary
The following table summarizes hypothetical and representative data for materials derived from ethoxynaphthalene precursors, based on typical values reported for similar classes of organic electronic materials.
| Material Class | Hypothetical Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Potential Performance Metric |
| Hole Transport Material | EN-TPA | -5.2 to -5.4 | -2.1 to -2.3 | 3.0 - 3.2 | OLED | Hole Mobility: > 10⁻⁴ cm²/Vs |
| Organic Semiconductor | EN-Th | -5.5 to -5.7 | -2.4 to -2.6 | 3.0 - 3.2 | OFET | Charge Carrier Mobility: > 0.1 cm²/Vs |
| Donor Material | EN-PN | -5.6 to -5.8 | -3.0 to -3.2 | 2.5 - 2.7 | OSC | Power Conversion Efficiency: > 5% (in a model device) |
Note: The data presented in this table are estimations based on known structure-property relationships in organic electronic materials and are intended for illustrative purposes. Actual values would need to be determined experimentally.[5][7][8]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel organic electronic materials. The presence of both a reactive bromine atom and a performance-modulating ethoxy group allows for the facile creation of tailored molecules for OLEDs, OFETs, and OSCs through well-established cross-coupling methodologies. The protocols and concepts outlined in this document provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully unlock its potential in this exciting field.
References
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Bromo-2-ethoxynaphthalene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-ethoxynaphthalene is a versatile aromatic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its naphthalene core, substituted with a reactive bromine atom and an ethoxy group, allows for diverse chemical modifications, making it a valuable precursor in the development of active pharmaceutical ingredients (APIs). The strategic positioning of the bromo and ethoxy groups enables regioselective functionalization through a range of powerful cross-coupling and organometallic reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The protocols focus on three major classes of reactions: Grignard reactions, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. These methodologies are fundamental in modern medicinal chemistry for the construction of complex molecular architectures found in various therapeutic agents.
Application 1: Grignारd Reaction for the Synthesis of 2-Ethoxy-1-naphthoic acid, a Precursor to Nafcillin
The Grignard reaction of this compound provides a direct route to 2-ethoxy-1-naphthoic acid. This carboxylic acid is a key intermediate in the synthesis of Nafcillin, a penicillinase-resistant penicillin antibiotic. The reaction involves the formation of a Grignard reagent, which is then carboxylated using carbon dioxide.
Experimental Protocol: Synthesis of 2-Ethoxy-1-naphthoic acid
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for initiation)
-
Dry Carbon Dioxide (gas or dry ice)
-
Hydrochloric Acid (aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble dry carbon dioxide gas through the solution or add crushed dry ice in small portions with vigorous stirring. Continue the addition until the exothermic reaction ceases.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid (e.g., 1 M) until the mixture is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxy-1-naphthoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >80% | [1] |
| Purity (HPLC) | >95% | [1] |
| Reaction Time | 4-6 hours | [1] |
Experimental Workflow
Associated Pharmaceutical: Nafcillin and its Mechanism of Action
Nafcillin is a narrow-spectrum beta-lactam antibiotic used to treat infections caused by gram-positive bacteria, particularly penicillinase-producing staphylococci.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Nafcillin binds to and inactivates penicillin-binding proteins (PBPs) on the bacterial cell membrane.[4] These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[3] By inhibiting PBPs, Nafcillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately causing bacterial cell lysis and death.[2]
Signaling Pathway: Nafcillin's Inhibition of Bacterial Cell Wall Synthesis
Application 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Intermediates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used in the pharmaceutical industry to synthesize arylamines, which are common motifs in bioactive molecules. This compound can be coupled with a variety of primary and secondary amines to generate N-aryl intermediates. For instance, coupling with 3-aminopyridine can yield N-(2-ethoxynaphthalen-1-yl)pyridin-3-amine, a scaffold that can be further elaborated in drug discovery programs.
Experimental Protocol: Synthesis of N-(2-ethoxynaphthalen-1-yl)pyridin-3-amine
Materials:
-
This compound
-
3-Aminopyridine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equivalent), 3-aminopyridine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Add anhydrous toluene to the Schlenk tube.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2-ethoxynaphthalen-1-yl)pyridin-3-amine.
-
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| Indole | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 100 | 24 | 85 |
Experimental Workflow
Associated Pharmaceutical Class: Kinase Inhibitors (e.g., AXL and PIM Kinase Inhibitors)
The N-arylnaphthalene scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. AXL and PIM kinases are two families of serine/threonine kinases that are overexpressed in various cancers and are associated with tumor growth, metastasis, and drug resistance.[5][6][7] Inhibitors of these kinases often feature complex aromatic systems that can be synthesized using cross-coupling methodologies.
Signaling Pathway: AXL and PIM Kinase Pro-Survival Signaling in Cancer
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principal palladium-catalyzed cross-coupling reactions involving 1-Bromo-2-ethoxynaphthalene. This versatile building block is a key precursor for synthesizing a wide range of substituted naphthalene derivatives, which are of significant interest in medicinal chemistry and materials science. While specific literature detailing cross-coupling reactions on this compound is limited, the protocols and data presented herein are based on well-established procedures for structurally similar aryl bromides, such as 1-bromonaphthalene.[1][2] These notes are intended to serve as a robust starting point for experimental design and optimization.
The primary palladium-catalyzed reactions covered include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Stille Coupling: Formation of C-C bonds with organostannanes.
A generalized experimental workflow is applicable to most of these reactions, involving careful setup under an inert atmosphere, reaction monitoring, and product purification.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[3] For this compound, this reaction enables the synthesis of 1-aryl-2-ethoxynaphthalenes, which are valuable scaffolds in various fields.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.[2][4]
| Entry | Coupling Partner (Boronic Acid) | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | ~92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | ~88 |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 80 | ~90 |
Note: Yields are illustrative and based on reactions with analogous aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.[2][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed dioxane (5 mL) and water (0.5 mL)
-
Schlenk flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyl-2-ethoxynaphthalene.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[6] This reaction allows for the synthesis of N-substituted 1-amino-2-ethoxynaphthalenes, which are important intermediates in pharmaceutical development.[7][8]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table shows typical conditions for the amination of aryl bromides, adaptable for this compound.[6][9]
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | ~95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | ~91 |
| 4 | Indole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu | Dioxane | 100 | ~88 |
Note: Yields are illustrative and based on reactions with analogous aryl bromides.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with aniline.[6][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube, magnetic stirrer, heating block
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add aniline via syringe, followed by the anhydrous toluene.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the N-phenyl-2-ethoxynaphthalen-1-amine.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[11] This reaction is valuable for synthesizing 1-alkynyl-2-ethoxynaphthalene derivatives, which are useful in materials science and as synthetic intermediates.[12][13]
Data Presentation: Representative Conditions for Sonogashira Coupling
The table below outlines typical conditions for Sonogashira couplings of aryl bromides.[14][15]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | ~89 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 60 | ~92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 80 | ~85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | MeCN | 50 | ~88 |
Note: Yields are illustrative and based on reactions with analogous aryl bromides.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with phenylacetylene.[14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)
-
Diisopropylamine (i-Pr₂NH, 7.0 mmol, 7.0 equiv)
-
Anhydrous THF (5 mL)
-
Schlenk flask, magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound.
-
Add THF, followed sequentially by Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and finally phenylacetylene.
-
Stir the reaction mixture at room temperature for 3 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-ethoxy-1-(phenylethynyl)naphthalene.
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide.[16] A key advantage is the stability of organotin reagents to air and moisture.[17] This reaction can be used to synthesize 1-alkyl, 1-alkenyl, or 1-aryl-2-ethoxynaphthalenes. However, the toxicity of tin compounds is a significant drawback.
Data Presentation: Representative Conditions for Stille Coupling
The following table provides representative conditions for Stille couplings that can be used as a starting point for this compound.
| Entry | Organostannane | Palladium Source (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | ~85 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | ~90 |
| 3 | (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 65 | ~88 |
| 4 | 2-(Tributylstannyl)furan | Pd(OAc)₂ (2) | AsPh₃ (4) | CuI | DMF | 100 | ~79 |
Note: Yields are illustrative and based on reactions with analogous aryl bromides.
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of this compound with tributyl(phenyl)stannane.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed toluene (10 mL)
-
Schlenk flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene, followed by tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The residue can be purified directly by flash column chromatography. Alternatively, to remove tin byproducts, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of KF, which precipitates tributyltin fluoride.
-
After filtration and removal of the solvent, purify the crude product by column chromatography on silica gel to obtain 1-phenyl-2-ethoxynaphthalene.
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for the Functionalization of the Naphthalene Core using 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the naphthalene core utilizing 1-Bromo-2-ethoxynaphthalene as a versatile building block. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The targeted functionalization of this core allows for the synthesis of diverse molecular architectures with a wide range of biological activities.[1] This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enabling the formation of C-C and C-N bonds at the 1-position of the 2-ethoxynaphthalene system.
Introduction to this compound in Drug Discovery
This compound is a key starting material in the synthesis of various biologically active molecules. The ethoxy group at the 2-position can influence the pharmacokinetic and pharmacodynamic properties of the final compound, while the bromine atom at the 1-position serves as a versatile handle for introducing a wide array of substituents through modern cross-coupling methodologies. A notable example of a drug containing the 2-ethoxynaphthalene moiety is Nafcillin, a narrow-spectrum β-lactam antibiotic.[2][3] The 2-ethoxy-1-naphthoyl group in Nafcillin is crucial for its activity against penicillinase-producing bacteria.[2][4]
Key Functionalization Reactions: Protocols and Data
The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions using this compound. The quantitative data presented in the tables are based on representative examples from the literature for analogous aryl bromides and should be considered as a starting point for reaction optimization.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[5] This reaction couples this compound with various aryl or heteroaryl boronic acids or esters.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 96 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 18 | 75 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 78 |
Note: Data is representative of trends observed for sterically similar aryl bromides and should be used as a guideline for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, 2-8 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst and, if necessary, the ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 4 | 98 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 95 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | 90 |
| 4 | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu | Toluene | 110 | 16 | 84 |
Note: Data is representative of trends observed for analogous aryl bromides and should be used as a guideline for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[7]
Table 3: Representative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Triethylamine | Toluene | 80 | 12 | 85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2-6 | >90 |
| 4 | 3-Ethynylpyridine | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF/DMA | 75 | 72 | 73 |
Note: Data is representative of trends observed for analogous aryl bromides and should be used as a guideline for optimization.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, sufficient to act as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the functionalization of this compound and the mechanism of action of Nafcillin, a drug synthesized from a 2-ethoxynaphthalene precursor.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent, 2-ethoxy-1-naphthylmagnesium bromide, from its corresponding aryl halide, 1-Bromo-2-ethoxynaphthalene.
Application Notes
Grignard reagents are exceptionally valuable organometallic compounds in organic synthesis, primarily for their ability to form new carbon-carbon bonds.[1][2][3] The reagent 2-ethoxy-1-naphthylmagnesium bromide serves as a potent nucleophile, enabling the introduction of the 2-ethoxynaphthalene moiety into a wide array of molecules. The carbon-magnesium bond is highly polarized, making the adjacent carbon atom strongly nucleophilic and basic.[2]
This intermediate is particularly useful in the synthesis of complex organic molecules, including:
-
Pharmaceutical Intermediates: For building the core structures of novel therapeutic agents.
-
Functionalized Materials: In the development of organic materials with specific electronic or photophysical properties.
-
Complex Molecule Synthesis: As a key building block in the multi-step synthesis of natural products and other intricate molecular architectures.
The formation of this Grignard reagent is an exothermic process and is highly sensitive to moisture and air.[4][5][6] Therefore, strict adherence to anhydrous and inert atmosphere techniques is critical for success.[1][7][8] Tetrahydrofuran (THF) is the recommended solvent over diethyl ether due to its higher boiling point and better solvating properties for arylmagnesium halides.[1][5]
Critical Safety Precautions
Grignard reactions are associated with significant hazards that must be rigorously controlled.
-
Fire Hazard: The reaction is exothermic and employs highly flammable ethereal solvents like THF.[4][5][6][7] An uncontrolled or runaway reaction can lead to the solvent boiling over, creating a severe fire risk.[5] Always have an ice-water bath ready to cool the reaction if it becomes too vigorous.[7]
-
Moisture and Air Sensitivity: Grignard reagents react violently with water, which will quench the reagent and release flammable hydrogen gas.[1][6][8] All glassware must be scrupulously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
Pyrophoric Nature: While less common for this specific reagent, some Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[5][7]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[5]
-
Engineering Controls: The entire procedure must be performed in a certified chemical fume hood.[4][5] Using a blast shield is also recommended, especially for larger-scale reactions.[4]
Data Presentation
Quantitative data for the reaction is summarized below. The amounts are based on a representative 20 mmol scale.
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | C₁₂H₁₁BrO | 251.12 | 20.0 | 1.0 | 5.02 g |
| Magnesium Turnings | Mg | 24.31 | 24.0 | 1.2 | 0.58 g |
| Iodine (activator) | I₂ | 253.81 | ~0.04 | catalytic | ~10 mg (1 small crystal) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~80 mL |
Table 2: Typical Reaction Parameters
| Parameter | Value / Condition | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ensures reagent stability and solubility.[1] |
| Initiation Temperature | Room Temperature to 40°C | Gentle warming may be required.[8] |
| Reaction Temperature | ~66°C (Refluxing THF) | The reaction is exothermic; rate of addition controls the reflux.[4] |
| Reaction Time | 2-4 hours | Monitored by the consumption of magnesium.[9] |
| Atmosphere | Dry Nitrogen or Argon | Prevents reaction with atmospheric moisture and oxygen.[3] |
| Expected Yield | 85-95% | Based on typical yields for aryl Grignard formations. |
Experimental Protocol
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard solutions for titration (e.g., sec-butanol, 1,10-phenanthroline indicator)
Apparatus Setup
-
Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel.
-
Place a rubber septum on the third neck of the flask.
-
Attach a gas inlet adapter connected to a nitrogen/argon line (via a bubbler) to the top of the reflux condenser.
-
Thoroughly dry all glassware in an oven at >120°C for several hours or by flame-drying under a stream of inert gas.[7][8] Allow to cool to room temperature under the inert atmosphere.
Step-by-Step Procedure
a) Magnesium Activation
-
Place the magnesium turnings (0.58 g) and a single small crystal of iodine into the cooled, dry three-necked flask.[7]
-
Seal the flask and gently warm the bottom with a heat gun under the inert atmosphere until faint purple iodine vapors are visible. This helps to etch the oxide layer on the magnesium surface.[1][2]
-
Allow the flask to cool back to room temperature.
b) Reagent Preparation
-
In a separate dry flask, dissolve this compound (5.02 g) in approximately 50 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel on the reaction apparatus.
-
Add an additional 10 mL of anhydrous THF to the reaction flask to cover the magnesium turnings.
c) Grignard Reaction Initiation
-
Begin stirring the magnesium suspension.
-
Add approximately 5 mL of the this compound solution from the dropping funnel to the flask.
-
The reaction should initiate, indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and gentle bubbling or refluxing of the solvent.[8][9]
-
If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.[8] If initiation is still difficult, a few drops of 1,2-dibromoethane can be added as an entrainer.
d) Grignard Reagent Formation
-
Once the reaction is initiated and self-sustaining, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[10] The exothermic nature of the reaction should be sufficient to maintain the temperature.[6]
-
If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask with an ice-water bath.[7]
-
After the addition is complete (typically over 30-60 minutes), rinse the dropping funnel with an additional 10-15 mL of anhydrous THF and add it to the reaction flask.
-
Continue to stir the mixture at reflux (using a heating mantle if necessary) for an additional 1-2 hours, or until most of the magnesium metal has been consumed.[2]
e) Completion and Storage
-
Once the reaction is complete, remove the heating and allow the dark gray-brown solution of 2-ethoxy-1-naphthylmagnesium bromide to cool to room temperature.
-
The Grignard reagent is now ready for use in subsequent reactions. It should be used immediately or can be transferred via cannula to a dry, inert-atmosphere storage vessel.
-
(Recommended) The concentration of the Grignard reagent should be determined by titration before use to ensure accurate stoichiometry in the next synthetic step.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the Grignard reagent formation protocol.
Caption: Workflow for the synthesis of 2-ethoxy-1-naphthylmagnesium bromide.
References
- 1. adichemistry.com [adichemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dchas.org [dchas.org]
- 5. acs.org [acs.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-2-ethoxynaphthalene
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Bromo-2-ethoxynaphthalene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most probable impurities include unreacted starting materials, primarily 1-bromo-2-naphthol, and residual base (e.g., sodium hydroxide, potassium carbonate). Side products from the Williamson ether synthesis are also possible, though typically in lower amounts with primary alkyl halides like ethyl iodide or ethyl bromide.
Q2: My crude product is a dark oil, but this compound is a solid. What should I do?
A2: The oily nature of your crude product likely indicates the presence of significant impurities that are depressing the melting point. It is recommended to first attempt a simple purification step, such as washing the crude product with a dilute base to remove unreacted 1-bromo-2-naphthol, followed by a wash with brine. If the product still oils out, column chromatography is the recommended purification method.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: If crystallization is not occurring, it could be due to several factors:
-
Solvent is too good: The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture.
-
Solution is not saturated: You may have used too much solvent. Try to carefully evaporate some of the solvent and allow it to cool again.
-
Presence of impurities: High levels of impurities can inhibit crystal formation. In this case, column chromatography is a better initial purification step.
-
No nucleation sites: Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help induce crystallization.
Q4: How can I monitor the progress of my column chromatography purification?
A4: The progress of the separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). By comparing the TLC spots of the fractions to a spot of your crude mixture and a standard of the pure product (if available), you can identify the fractions containing the desired compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Incomplete reaction during synthesis. | Ensure the synthesis reaction has gone to completion by monitoring with TLC. |
| Product loss during aqueous workup. | This compound is insoluble in water; however, ensure thorough extraction with an appropriate organic solvent. Minimize the number of transfer steps. | |
| Inefficient purification technique. | For highly impure samples, column chromatography is generally more effective than recrystallization for achieving high purity, though some material loss on the column is expected. | |
| Product is still impure after recrystallization | Inappropriate solvent choice. | The chosen solvent may not be effectively separating the product from a key impurity. A different solvent or a multi-solvent system may be required. Perform small-scale solvent screening to find the optimal system. |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Streaking or overlapping spots on TLC during column chromatography | Sample is too concentrated. | Dilute the sample before applying it to the TLC plate. |
| Inappropriate solvent system. | The solvent system may be too polar, causing all components to move up the plate with the solvent front. Try a less polar solvent system (e.g., increase the proportion of hexane to ethyl acetate). | |
| Silica gel is too acidic. | If your compound is sensitive to acid, consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[1] | |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is supersaturated with impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₁BrO | [2] |
| Molecular Weight | 251.12 g/mol | [2][3] |
| Appearance | Off-white to white solid | [3] |
| Melting Point | 66 °C | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The ideal solvent system should be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a small amount of a different solvent (e.g., ethanol, methanol, isopropanol, hexane, or mixtures like ethanol/water or hexane/ethyl acetate) to each test tube.
-
Heat the test tubes to the boiling point of the solvent. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry completely or dry them in a vacuum oven.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.[4] A common system for compounds of similar polarity is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).[5]
-
-
Column Packing:
-
Choose an appropriate size column (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[6]
-
Pack the column with silica gel using either the "wet" or "dry" method, ensuring the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Decision workflow for purification of this compound.
Caption: Troubleshooting flowchart for purification challenges.
References
common side products in the synthesis of 1-Bromo-2-ethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-ethoxynaphthalene. Our goal is to help you optimize your reaction conditions, maximize your yield of the desired product, and troubleshoot common side product formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction mixture shows multiple spots on TLC analysis, in addition to the desired this compound. What are the likely side products?
A1: The most common side products in the bromination of 2-ethoxynaphthalene arise from over-bromination and the formation of isomeric products. The primary side products to consider are:
-
Dibrominated Naphthalenes: Further bromination of the desired product can lead to the formation of dibromo-2-ethoxynaphthalene isomers. Based on the directing effects of the ethoxy group and the inherent reactivity of the naphthalene ring, likely isomers include 1,6-dibromo-2-ethoxynaphthalene.
-
Isomeric Monobrominated Products: While the ethoxy group strongly directs bromination to the 1-position, small amounts of other isomers, such as 3-bromo-2-ethoxynaphthalene or 6-bromo-2-ethoxynaphthalene, may be formed, particularly under forcing reaction conditions.
-
Unreacted 2-Ethoxynaphthalene: Incomplete reaction will result in the presence of the starting material.
Q2: I am observing a significant amount of dibrominated side products in my crude product. How can I minimize their formation?
A2: The formation of dibrominated side products is typically a result of using an excess of the brominating agent or prolonged reaction times. To minimize over-bromination, consider the following strategies:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent (e.g., Br₂, NBS). Use no more than one equivalent of the brominating agent relative to 2-ethoxynaphthalene. A slight sub-stoichiometric amount may even be beneficial to ensure all the brominating agent is consumed before significant dibromination occurs.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-bromination. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring the initial mono-bromination over the subsequent bromination of the product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) and can help to reduce the formation of over-brominated byproducts. A patent for a similar synthesis of this compound specifically mentions the use of 1,3-dibromo-5,5-dimethylhydantoin for a high-purity product.[1]
Q3: My product appears to be a mixture of isomers that are difficult to separate by column chromatography. What can I do?
A3: The separation of naphthalene isomers can be challenging due to their similar polarities. If you are facing difficulties with chromatographic separation, consider the following:
-
Reaction Conditions: Re-evaluate your reaction conditions to improve the regioselectivity. The choice of solvent and temperature can influence the isomer ratio. For naphthalene bromination, temperature has been shown to affect the ratio of 1- and 2-bromo isomers.
-
Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. This can sometimes selectively crystallize the desired isomer, leaving the impurities in the mother liquor.
-
Derivative Formation: In some cases, converting the isomeric mixture to a derivative can facilitate separation. After separation, the derivative can be converted back to the desired product.
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity for the bromination of 2-ethoxynaphthalene?
A: The ethoxy group at the 2-position of the naphthalene ring is an activating, ortho-, para-directing group. Therefore, electrophilic aromatic substitution, such as bromination, is strongly favored at the 1-position (ortho to the ethoxy group). The 3-position (also ortho) is less sterically accessible. The 6-position (para to the ethoxy group in the other ring) is another potential site for substitution, which becomes more relevant in over-bromination.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the desired product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying the components of the reaction mixture.
Q: What are the recommended work-up and purification procedures?
A: A typical work-up procedure involves quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess brominating agent. The organic product is then extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
Purification is typically achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient). As mentioned in the troubleshooting guide, recrystallization can also be an effective purification method.
Data Presentation
| Potential Side Product | Formation Conditions | Mitigation Strategies |
| Dibromo-2-ethoxynaphthalenes (e.g., 1,6-dibromo-2-ethoxynaphthalene) | Excess brominating agent, prolonged reaction time, high temperature. | Use stoichiometric or sub-stoichiometric amounts of brominating agent, lower reaction temperature, slow addition of brominating agent. |
| Isomeric Monobromo-2-ethoxynaphthalenes (e.g., 3-bromo, 6-bromo) | High reaction temperatures, less selective brominating agents. | Optimize reaction temperature, use a milder brominating agent (e.g., NBS). |
| Unreacted 2-Ethoxynaphthalene | Insufficient brominating agent, short reaction time, low temperature. | Ensure sufficient brominating agent is used, allow for adequate reaction time, optimize temperature. |
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxynaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 eq) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, or irradiate with a UV lamp to initiate the reaction.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1-Bromo-2-ethoxynaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 1-Bromo-2-ethoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the typical palladium catalyst loading ranges for cross-coupling reactions with this compound?
A1: For Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, palladium catalyst loading typically ranges from 0.5 to 5 mol%. However, for electron-rich aryl bromides like this compound, it is often possible to use lower catalyst loadings, in the range of 0.5 to 2 mol%, to achieve high yields, which is also cost-effective for larger scale synthesis.[1] The optimal loading is highly dependent on the specific reaction conditions, including the choice of ligand, base, and solvent.
Q2: How does the electronic nature of this compound affect the cross-coupling reaction?
A2: The ethoxy group at the 2-position makes the naphthalene ring electron-rich. This can facilitate the oxidative addition step in the catalytic cycle, which is often the rate-determining step for aryl bromides. Consequently, lower catalyst loadings and milder reaction conditions may be sufficient for efficient coupling compared to electron-deficient aryl halides.
Q3: Which type of phosphine ligand is generally recommended for cross-coupling reactions with this compound?
A3: For electron-rich and potentially sterically hindered aryl bromides like this compound, bulky, electron-rich phosphine ligands are often preferred. These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), can promote the formation of the active monoligated palladium species, which is highly reactive in oxidative addition.
Q4: Can N-heterocyclic carbene (NHC) ligands be used for cross-coupling with this compound?
A4: Yes, N-heterocyclic carbene (NHC) ligands are excellent alternatives to phosphine ligands and are known to be effective in cross-coupling reactions of electron-rich aryl halides. They form stable palladium complexes that can exhibit high catalytic activity, often at low catalyst loadings.
Q5: What are the most common side reactions observed in cross-coupling reactions of this compound, and how can they be minimized?
A5: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), dehalogenation of the starting material, and formation of impurities from side reactions of the catalyst or ligands at higher catalyst loadings. To minimize these, it is crucial to thoroughly degas the reaction mixture to remove oxygen, use high-purity reagents, and optimize the catalyst loading to the lowest effective concentration.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated.
-
Solution: Ensure your palladium precursor and ligands are of high quality and stored under appropriate conditions. If using a Pd(II) precursor, ensure the conditions are suitable for its in-situ reduction. Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active species. Proper degassing of all solvents and reagents is critical to prevent catalyst oxidation.
-
-
Sub-optimal Ligand: The chosen ligand may not be suitable for this specific substrate.
-
Solution: Screen a panel of ligands. For the electron-rich this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.
-
-
Inappropriate Base or Solvent: The base and solvent play a crucial role in the catalytic cycle.
-
Solution: For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The solvent should be able to dissolve the reactants and the base. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
-
Poor Substrate Solubility: this compound or the coupling partner may have limited solubility in the chosen solvent.
-
Solution: Switch to a solvent system known to better solubilize the reactants. Sometimes a mixture of solvents can improve solubility and reaction efficiency.
-
Issue 2: Significant Side Product Formation
Q: I am observing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
A: The formation of side products is a common challenge in cross-coupling reactions. Here are some strategies to mitigate them:
-
Homocoupling of Boronic Acid (Suzuki Reaction): This is often caused by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is essential. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Using a pre-formed Pd(0) catalyst can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precursor.
-
-
Dehalogenation of this compound: This side reaction replaces the bromine atom with a hydrogen.
-
Solution: The choice of base and solvent can influence the rate of dehalogenation. Protic solvents in combination with a strong base can be a source of hydride. Switching to an aprotic solvent system may be beneficial. Additionally, screening different ligands can help identify one that favors the desired reductive elimination over dehalogenation.
-
-
Protodeborylation of Boronic Acid (Suzuki Reaction): This side reaction consumes the boronic acid.
-
Solution: Strong bases and high temperatures can accelerate protodeborylation. If possible, use a milder base like KF or K₂CO₃. Running the reaction under anhydrous conditions can also help, although some Suzuki protocols require water to dissolve the base. Using boronic esters (e.g., pinacol esters) can also be a good strategy as they are more stable.[3]
-
Data Presentation
The following tables summarize quantitative data for optimizing catalyst loading and other reaction parameters in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data is based on reactions with 1-bromonaphthalene and other structurally similar aryl bromides and serves as a guide for the optimization of reactions with this compound.
Table 1: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Source | Catalyst Loading (mol%) | Ligand | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | SPhos | 4 | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | Pd(OAc)₂ | 1 | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | Pd(OAc)₂ | 0.5 | SPhos | 1 | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 4 | Pd(PPh₃)₄ | 3 | - | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 5 | PdCl₂(dppf) | 2 | - | - | Cs₂CO₃ | Dioxane | 100 | 88 |
Reaction conditions are based on the coupling of 1-bromonaphthalene with various arylboronic acids and are representative for this compound.[4]
Table 2: Optimization of Catalyst Loading for Heck Reaction of Aryl Bromides
| Entry | Palladium Source | Catalyst Loading (mol%) | Ligand | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | P(o-tolyl)₃ | 4 | Et₃N | DMF | 100 | 90 |
| 2 | Pd(OAc)₂ | 1 | P(o-tolyl)₃ | 2 | Et₃N | DMF | 100 | 85 |
| 3 | Pd(OAc)₂ | 0.5 | PPh₃ | 1 | K₂CO₃ | NMP | 120 | 82 |
| 4 | Pd₂(dba)₃ | 1 | P(t-Bu)₃ | 2 | Cy₂NMe | Dioxane | 110 | 93 |
Reaction conditions are based on the coupling of various aryl bromides with alkenes and are representative for this compound.
Table 3: Optimization of Catalyst Loading for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Palladium Source | Catalyst Loading (mol%) | Ligand | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | 2 | BINAP | 3 | NaOtBu | Toluene | 100 | 95 |
| 2 | Pd(OAc)₂ | 1 | XPhos | 2 | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | Pd(OAc)₂ | 0.5 | RuPhos | 1 | LHMDS | THF | 80 | 89 |
| 4 | BrettPhos Pd G4 | 5 | BrettPhos | 5 | K₃PO₄ | t-BuOH | 100 | 96 |
Reaction conditions are based on the amination of various aryl bromides and are representative for this compound.[5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and SPhos to the flask.
-
Add degassed toluene and degassed water to the flask.
-
Seal the flask and stir the mixture vigorously while heating to 100 °C in an oil bath for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Separate the aqueous layer and extract it with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction of this compound with an Alkene
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.
-
Add the alkene and triethylamine via syringe.
-
Immerse the flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS (typically 8-24 hours).
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
BINAP (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add Pd₂(dba)₃ and BINAP.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube with a Teflon screw cap and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 16-24 hours.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting 1-Bromo-2-ethoxynaphthalene Reactions
Welcome to the technical support center for reactions involving 1-Bromo-2-ethoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing synthetic routes that utilize this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is predominantly used as an aryl halide in palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters, creating biaryl structures.[1][2]
-
Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines, generating arylamines.[3][4][5]
-
Heck Coupling: To form C-C bonds with alkenes.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
The naphthalene core is a key feature in many biologically active compounds, making these reactions valuable in medicinal chemistry and materials science.[6]
Q2: My reaction with this compound is showing low to no conversion. What are the first things I should check?
A2: For any palladium-catalyzed reaction, the fundamentals are critical. Before extensive optimization, verify the following:
-
Inert Atmosphere: Ensure the reaction vessel was properly purged of oxygen. Multiple cycles of evacuating and backfilling with an inert gas like argon or nitrogen are crucial, as oxygen can deactivate the palladium catalyst.[7][8]
-
Reagent Quality: Use fresh, high-purity reagents. The palladium catalyst, ligands, and base are particularly sensitive to degradation. Solvents should be anhydrous and degassed.[9]
-
Temperature Control: Verify that the reaction is being heated to the target temperature. Inconsistent or incorrect heating can significantly slow down or stall a reaction.
Q3: Is this compound considered a challenging substrate for cross-coupling reactions?
A3: this compound is an electron-rich aryl bromide due to the ethoxy group. In Suzuki-Miyaura and Buchwald-Hartwig reactions, the first step is the oxidative addition of the aryl halide to the palladium(0) center.[2][4] Electron-donating groups can slow down this rate-limiting step, potentially requiring more specialized catalysts or harsher conditions compared to electron-deficient aryl halides.[1][10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with organoboron reagents.
Problem 1: Low Yield of the Desired Biaryl Product
| Possible Cause | Troubleshooting Step | Explanation |
| Inefficient Catalyst System | Screen different palladium catalysts and phosphine ligands. For electron-rich bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] Consider more electron-rich and bulky phosphine ligands which promote the oxidative addition and reductive elimination steps.[1] | The ligand's electronic and steric properties are critical for stabilizing the palladium center and facilitating the catalytic cycle. |
| Suboptimal Base | Trial different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base is highly context-dependent and can significantly impact yield.[11][12] | The base activates the boronic acid for the transmetalation step.[13] Its strength, solubility, and particle size can all affect the reaction rate.[11] |
| Solvent Issues | Ensure the solvent is anhydrous and thoroughly degassed. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water (e.g., 4:1 ratio).[1][7][14] | Water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[1] However, excess oxygen can poison the catalyst. |
| Low Reaction Temperature | Incrementally increase the reaction temperature, typically in the range of 80-110 °C.[7][11] | The oxidative addition step for electron-rich aryl bromides is often slow and can be accelerated with higher temperatures. |
Problem 2: Significant Formation of Side Products
| Observed Side Product | Likely Cause | Recommended Solution |
| Dehalogenated Naphthalene | Reduction of the starting material. This can be promoted by high temperatures, certain bases, or impurities acting as hydride sources.[1][15] | Lower the reaction temperature. Screen different bases; for example, if using an alkoxide, try a carbonate. Ensure all reagents and solvents are pure.[15] |
| Homocoupling of Boronic Acid | Reaction of the boronic acid with itself. | Use a Pd(0) pre-catalyst to avoid excess Pd(II) at the start of the reaction. Consider the slow addition of the boronic acid to the reaction mixture.[7] |
| Protodeborylation | The boronic acid is replaced by a hydrogen atom before it can couple. This is more common with heteroaryl boronic acids but can occur under harsh basic conditions.[1][10] | Use a milder base (e.g., KF or K₂CO₃ instead of stronger bases). Protect the boronic acid as a boronate ester (e.g., pinacol ester), which can be more stable.[10] |
Quantitative Data Summary: Catalyst System Comparison
The following table illustrates hypothetical results from screening different catalyst systems for the Suzuki coupling of this compound with phenylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 35 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | 2-MeTHF | 90 | 12 | 92 |
This data is illustrative and serves as an example for an optimization study.
Troubleshooting Guide: Buchwald-Hartwig Amination
This guide focuses on issues related to the C-N coupling of this compound with amines.
Problem: Low Conversion to the Arylamine Product
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect Base Selection | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[11][12] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[11] | The base is crucial for deprotonating the amine or the palladium-amine complex to generate the active amido species for reductive elimination.[3] The choice of base is highly dependent on the amine's pKa. |
| Ligand Incompatibility | Use bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig amination (e.g., XPhos, RuPhos, BrettPhos). | These ligands promote the crucial reductive elimination step and prevent the formation of stable off-cycle palladium complexes. |
| Catalyst Inhibition | Aryl iodides are known to sometimes inhibit the catalyst. While using an aryl bromide like this compound is generally better, ensure your amine coupling partner does not contain functional groups that could poison the catalyst.[3][11] | Catalyst poisoning sequesters the active palladium species, halting the catalytic cycle. |
| Poor Solubility | Ensure all reagents are soluble at the reaction temperature. Consider using a different solvent system if insolubility is suspected. Common solvents include toluene, dioxane, and THF.[11][16] | Insolubility of the base or other reagents can severely impact the reaction rate and lead to inconsistent results.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting procedure and requires optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[7]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates in cross-coupling reactions.
Key Components in a Suzuki-Miyaura Reaction
Caption: Key components and their relationships in a typical Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
workup procedure for removing impurities from 1-Bromo-2-ethoxynaphthalene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 1-Bromo-2-ethoxynaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, providing probable causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Crude Product After Initial Workup
-
Question: After quenching the reaction and performing an initial extraction, the yield of my crude this compound is significantly lower than expected. What could be the cause?
-
Answer: Low crude yield can stem from several factors related to the reaction and workup procedure.
-
Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Sub-optimal Extraction: this compound, like many brominated aromatic compounds, is denser than water. During aqueous extraction, it is important to carefully separate the layers to avoid loss of the organic phase. If you are unsure which layer is organic, add a small amount of water and observe which layer it joins.
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during workup, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage, although this is less common under standard conditions.
-
Issue 2: Presence of Unreacted Starting Material in the Purified Product
-
Question: My NMR/GC-MS analysis of the final product shows the presence of unreacted 2-ethoxynaphthalene. How can I remove it?
-
Answer: The presence of unreacted 2-ethoxynaphthalene is a common impurity. Due to its similar polarity to the product, separation can be challenging.
-
Column Chromatography: Careful column chromatography is the most effective method for separating 2-ethoxynaphthalene from this compound. A shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can effectively resolve these two compounds. 2-ethoxynaphthalene, being less polar, will elute first.
-
Recrystallization: While less effective than chromatography for this specific separation, multiple recrystallizations from a suitable solvent system (e.g., ethanol/water) may enrich the desired product.
-
Issue 3: Product is a Persistent Oil or Fails to Crystallize
-
Question: My purified this compound is an oil and will not crystallize, even at low temperatures. What should I do?
-
Answer: "Oiling out" during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or by rapid cooling.
-
Purity Check: First, verify the purity of your product by TLC or another analytical method. Significant impurities can inhibit crystallization. If impurities are present, another round of column chromatography may be necessary.
-
Recrystallization Solvent: The choice of solvent is critical. If using a single solvent, ensure it is not too good a solvent at room temperature. For mixed solvent systems (e.g., ethanol/water or hexane/ethyl acetate), dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
-
Slow Cooling: Rapid cooling often leads to the formation of an oil. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Issue 4: Product is Colored (Yellow or Brown)
-
Question: My final product has a yellow or brownish tint. How can I decolorize it?
-
Answer: A colored product often indicates the presence of trace amounts of bromine or other colored impurities.
-
Sodium Thiosulfate/Bisulfite Wash: During the workup, washing the organic layer with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite will quench and remove any residual bromine.
-
Activated Charcoal: If the color persists after the initial workup, you can treat a solution of the crude product with a small amount of activated charcoal before filtration and recrystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: Passing the product through a short plug of silica gel or performing full column chromatography can also remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The common impurities depend on the synthetic route.
-
If synthesizing from 2-ethoxynaphthalene: The most common impurities are unreacted 2-ethoxynaphthalene and poly-brominated byproducts such as 1,6-dibromo-2-ethoxynaphthalene.
-
If synthesizing from 2-naphthol via bromination then etherification: Impurities can include unreacted 1-bromo-2-naphthol, unreacted 2-naphthol, and potentially poly-brominated naphthols.
Q2: What is a good solvent system for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is typically effective. A good starting point is a 95:5 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed. The optimal solvent system should be determined by TLC analysis beforehand.
Q3: What is the best solvent for recrystallizing this compound?
A3: Ethanol or a mixture of ethanol and water is often a good choice for the recrystallization of this compound. The compound should be highly soluble in hot ethanol and sparingly soluble in cold ethanol. Adding water as an anti-solvent can help to induce crystallization.
Q4: How can I monitor the progress of my bromination reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient way to monitor the reaction. Spot the reaction mixture alongside the starting material (2-ethoxynaphthalene) on a TLC plate. The product, this compound, will have a slightly lower Rf value than the starting material due to its increased molecular weight and polarity. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q5: My reaction seems to have stalled. What can I do?
A5: If the reaction is not proceeding to completion, consider the following:
-
Reagent Purity: Ensure that your brominating agent (e.g., N-Bromosuccinimide) is of high purity and has been stored correctly.
-
Temperature: Gently warming the reaction mixture may increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to the formation of side products.
-
Additional Reagent: If the reaction has stalled due to insufficient brominating agent, adding a small additional portion may help to drive the reaction to completion. Monitor carefully by TLC after any adjustments.
Data Presentation
| Parameter | 2-Ethoxynaphthalene (Starting Material) | This compound (Product) | 1,6-Dibromo-2-ethoxynaphthalene (Byproduct) |
| Molecular Weight ( g/mol ) | 172.22 | 251.12 | 330.01 |
| Melting Point (°C) | 37-39 | 65-68 | Not readily available |
| Boiling Point (°C) | 282 | Not readily available | Not readily available |
| Typical TLC Rf Value * | ~0.5 | ~0.4 | ~0.3 |
*Note: Rf values are approximate and can vary depending on the exact TLC plate and solvent system used. The values provided are for a hexane:ethyl acetate (95:5) solvent system on a silica gel plate.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.
-
Wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and aid in layer separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol or ethanol/water).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
challenges in the scale-up synthesis of 1-Bromo-2-ethoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Bromo-2-ethoxynaphthalene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC/LC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Deactivated brominating agent. | Use a fresh batch of the brominating agent. Ensure proper storage and handling to prevent decomposition. | |
| Poor quality starting material (2-ethoxynaphthalene). | Verify the purity of the starting material by analytical techniques such as NMR or GC-MS. Purify if necessary before use. | |
| Formation of Multiple Products (Low Regioselectivity) | Reaction conditions favoring multiple bromination sites. | Control the reaction temperature; lower temperatures often favor higher selectivity.[1] The choice of brominating agent and solvent system can also significantly influence regioselectivity. |
| Over-bromination leading to di- or poly-brominated species. | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and in portions to maintain control over the reaction. | |
| Product Contaminated with Starting Material | Incomplete reaction. | As with low yield, optimize reaction time and temperature. Consider a slight excess of the brominating agent, followed by a quenching step. |
| Difficulties in Product Purification | Oily or tarry crude product. | The presence of triphenylphosphine oxide (if using triphenylphosphine/bromine) can lead to purification challenges.[2] Consider alternative bromination methods. An initial wash with a non-polar solvent like pentane or hexane can help remove some impurities.[2] |
| Co-elution of impurities during column chromatography. | Experiment with different solvent systems (e.g., varying polarity) for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) may be an effective alternative or additional purification step. | |
| Runaway Reaction or Exotherm | Rapid addition of reagents, especially at scale. | Add reagents, particularly the brominating agent, dropwise or in controlled portions. Ensure adequate cooling and monitoring of the internal reaction temperature. |
| Inadequate heat dissipation in a large reactor. | Use a reactor with a high surface area-to-volume ratio or a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a semi-batch process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common route involves the direct electrophilic bromination of 2-ethoxynaphthalene. This can be achieved using various brominating agents such as N-Bromosuccinimide (NBS), bromine (Br2) in a suitable solvent, or other sources of electrophilic bromine. The choice of reagent and conditions will influence the regioselectivity and yield.
Q2: How can I control the regioselectivity to favor the 1-bromo isomer over other isomers?
A2: The ethoxy group at the 2-position is an ortho-, para-director. To favor bromination at the 1-position (ortho), careful control of reaction conditions is crucial. This typically involves using a less reactive brominating agent and maintaining a low reaction temperature.[1] Solvent choice can also play a significant role in directing the substitution.
Q3: What are the main safety concerns when scaling up this synthesis?
A3: Key safety concerns include:
-
Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile.[3][4] Using a safer alternative like NBS can mitigate some of these risks.[5]
-
Exothermic Reaction: Bromination reactions can be highly exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Hydrogen Bromide (HBr) Gas Evolution: The reaction may produce HBr gas, which is corrosive and toxic.[2] The reaction should be conducted in a well-ventilated area, and appropriate scrubbing systems for the off-gas should be in place.
-
Solvent Hazards: Depending on the solvent used, there are risks of flammability and toxicity. Ensure proper personal protective equipment (PPE) is used and the reaction is carried out in an appropriate environment.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification, recrystallization is often more practical and cost-effective than chromatography. A suitable solvent or solvent mixture should be identified at the lab scale to ensure high recovery and purity. Distillation under reduced pressure may also be an option if the product is thermally stable and has a suitable boiling point.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Samples can be taken from the reaction mixture at regular intervals to check for the consumption of the starting material (2-ethoxynaphthalene) and the formation of the product.
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound using NBS
This protocol is for illustrative purposes and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-ethoxynaphthalene (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the cooled solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), proceed to the work-up.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-ethoxynaphthalene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of how solvents influence the reactivity of 1-Bromo-2-ethoxynaphthalene in nucleophilic substitution reactions. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction mechanism for nucleophilic substitution on this compound?
A1: The solvent plays a critical role in determining whether the reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism or other potential pathways. The polarity and protic nature of the solvent are key factors.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) generally favor the SNAr mechanism. These solvents are effective at solvating cations, which leaves the anionic nucleophile "naked" and more reactive, enhancing the rate of the bimolecular attack.[1]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can also be used, but their effects are more complex. While they can facilitate the dissolution of ionic nucleophiles, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity.[1][2][3] In some cases, for highly activated substrates, these solvents can stabilize the charged intermediate in an SNAr reaction.[1][4]
-
Nonpolar Solvents (e.g., toluene, hexane) are generally not suitable for these reactions as they do not effectively dissolve most nucleophiles and do not stabilize the charged intermediates or transition states characteristic of SNAr reactions.
Q2: What is the expected reactivity of the bromine atom on this compound in nucleophilic substitution reactions?
A2: The bromine atom directly attached to the naphthalene ring is generally unreactive towards nucleophilic substitution unless the ring is activated by electron-withdrawing groups.[5][6][7] The ethoxy group (-OEt) at the 2-position is an electron-donating group, which generally deactivates the ring towards nucleophilic aromatic substitution. However, reactions can be forced under harsh conditions (high temperature, strong nucleophile).
Q3: What are common side reactions to anticipate?
A3: Common side reactions can include:
-
Elimination reactions: If the nucleophile is also a strong base, elimination pathways may compete with substitution, although this is less common for aryl halides compared to alkyl halides.
-
Solvolysis: In protic solvents, the solvent itself can act as a nucleophile, leading to the formation of a solvolysis product (e.g., 2-ethoxy-1-naphthol if water is the solvent).
-
Decomposition: At elevated temperatures, sensitive starting materials or products may decompose.
Troubleshooting Guides
This section addresses specific issues that may arise during the nucleophilic substitution reactions of this compound.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Insufficiently activated substrate: The electron-donating ethoxy group deactivates the ring for SNAr. | Increase reaction temperature. Note that this may also increase side product formation. Use a stronger nucleophile. Consider a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) as an alternative synthetic route. |
| Poor solvent choice: The solvent may not be adequately solvating the reactants or facilitating the desired mechanism. | If using a polar protic solvent, consider switching to a polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity. Ensure all reactants are fully dissolved; a co-solvent system may be necessary. |
| Deactivated nucleophile: The nucleophile may be solvated by a protic solvent, reducing its reactivity. | Switch to a polar aprotic solvent. If using a salt of the nucleophile, ensure it is sufficiently soluble. |
| Low reaction temperature: The activation energy for the reaction is not being overcome. | Gradually increase the reaction temperature while monitoring for product formation and any signs of decomposition. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Competing reaction pathways (e.g., substitution vs. elimination). | If elimination is suspected, use a less basic nucleophile. Carefully select the solvent to favor the desired mechanism (polar aprotic for SNAr). |
| Solvolysis: The solvent is acting as a nucleophile. | Use an aprotic solvent. If a protic solvent is necessary, use one that is less nucleophilic or use it at a lower temperature. |
| Decomposition of starting material or product. | Monitor the reaction at lower temperatures. Use a milder base if applicable. Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following table provides an expected trend in reactivity based on general principles of solvent effects on SNAr reactions. The relative rates are hypothetical and intended for comparative purposes.
Table 1: Predicted Solvent Effects on the Relative Rate of a Hypothetical SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Highest | Excellent at solvating cations, leaving the nucleophile highly reactive. Stabilizes the Meisenheimer complex. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | High | Similar to DMSO, effectively promotes SNAr reactions. |
| Acetonitrile | Polar Aprotic | 36 | Moderate to High | Good polar aprotic solvent, though may be less effective than DMSO or DMF for some SNAr reactions. |
| Acetone | Polar Aprotic | 21 | Moderate | Less polar than other aprotic solvents, may result in slower reaction rates. |
| Ethanol | Polar Protic | 24 | Low to Moderate | Can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction. |
| Methanol | Polar Protic | 33 | Low to Moderate | Similar to ethanol, hydrogen bonding with the nucleophile can reduce its reactivity. |
| Water | Polar Protic | 80 | Low | Strong hydrogen bonding capacity can significantly solvate and deactivate the nucleophile. |
| Toluene | Nonpolar | 2.4 | Very Low | Poor solubility for most nucleophiles and does not stabilize charged intermediates. |
| Hexane | Nonpolar | 1.9 | Very Low | Unsuitable for SNAr reactions due to its nonpolar nature. |
Experimental Protocols
The following is a general protocol for a nucleophilic aromatic substitution reaction involving an aryl bromide. This should be adapted based on the specific nucleophile and solvent used.
General Protocol for Nucleophilic Aromatic Substitution of this compound
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMSO or DMF).
-
Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, it should be finely ground. If a base is required (e.g., for neutral amine nucleophiles), add it at this stage (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Conditions: Stir the mixture at the desired temperature (this may range from room temperature to elevated temperatures, e.g., 80-150 °C, depending on the nucleophile's reactivity). The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Diagram 1: General SNAr Mechanism
Caption: A simplified diagram of the two-step addition-elimination mechanism for SNAr reactions.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Refining Reaction Conditions for Selective Functionalization of 1-Bromo-2-ethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective functionalization of 1-Bromo-2-ethoxynaphthalene.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound via various cross-coupling reactions and Grignard reagent formation.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck)
Possible Causes & Solutions:
-
Catalyst Inactivity/Decomposition: The active Pd(0) species is prone to deactivation. The appearance of palladium black is a visual indicator of catalyst agglomeration and deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the catalyst.[2] Ensure rigorous degassing of all solvents and reagents to prevent oxidation of the Pd(0) catalyst.[2] If using a Pd(II) precatalyst, ensure reaction conditions are suitable for its in-situ reduction.
-
-
Inappropriate Base Selection: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and regenerating the catalyst.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability.
-
Solution: Anhydrous, degassed solvents like toluene, dioxane, or THF are commonly effective. For Suzuki reactions, a mixture of an organic solvent and water is often used to dissolve the inorganic base.[5]
-
-
Poor Substrate Purity: Impurities in the this compound or the coupling partner can poison the catalyst.
-
Solution: Purify starting materials prior to use. Use high-purity reagents and solvents.
-
Issue 2: Formation of Significant Side Products
Common Side Reactions & Mitigation Strategies:
-
Homocoupling: Self-coupling of the coupling partners (e.g., boronic acid in Suzuki reactions) can be a significant issue, often promoted by the presence of oxygen.[3]
-
Solution: Thoroughly degas the reaction mixture. Optimizing the catalyst and ligand system can also minimize homocoupling.
-
-
Dehalogenation (Hydrodehalogenation): Replacement of the bromo group with a hydrogen atom.
-
Solution: This can be promoted by certain bases or impurities. Consider using a milder base and ensure high-purity reagents.[2]
-
-
Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often exacerbated by strong bases and the presence of water.[3][5]
Issue 3: Difficulty in Grignard Reagent Formation
Challenges & Recommendations:
-
Reaction Initiation Failure: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[6][7]
-
Wurtz-type Homocoupling: The newly formed Grignard reagent can react with the starting this compound.
-
Solution: Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the aryl bromide.
-
Frequently Asked Questions (FAQs)
Palladium-Catalyzed Cross-Coupling Reactions
-
Q1: Which palladium catalyst and ligand system is best for the Suzuki-Miyaura coupling of this compound?
-
A1: For aryl bromides, catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos or XPhos are often highly effective.[5] Pd(PPh₃)₄ can also be used, but may require higher temperatures and longer reaction times.[2] The optimal choice depends on the specific boronic acid used.
-
-
Q2: What is the recommended base for the Buchwald-Hartwig amination of this compound with a primary amine?
-
A2: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[8] The choice may depend on the functional groups present on the amine coupling partner.
-
-
Q3: How can I prevent alkyne homocoupling (Glaser coupling) in a Sonogashira reaction?
-
A3: Alkyne homocoupling is often promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere. Using a copper-free Sonogashira protocol can also be an effective strategy.
-
-
Q4: My Heck reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?
-
A4: The stereoselectivity of the Heck reaction can be influenced by the catalyst, solvent, and additives. For many terminal alkenes, the reaction is highly stereoselective for the E isomer. For internal alkenes, the selectivity may be lower. Screening different phosphine ligands and reaction conditions is recommended.
-
Grignard Reaction
-
Q5: Is THF or diethyl ether a better solvent for preparing the Grignard reagent of this compound?
-
A5: THF is often a better solvent for the formation of aryl Grignard reagents as it is a more effective coordinating solvent, which helps to stabilize the Grignard reagent.[7]
-
-
Q6: How can I confirm the formation and determine the concentration of my Grignard reagent?
-
A6: The concentration of the Grignard reagent can be determined by titration against a standard solution of a protic compound like sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | - |
| Base | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) | K₂CO₃ (2 equiv) |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) |
| Temperature | 100 °C | 100 °C | 80 °C |
| Typical Yield | >90% | >90% | 70-85% |
| Data is representative for typical aryl bromides and should be optimized for this compound.[5] |
Table 2: Troubleshooting Guide for Low Yield in Cross-Coupling Reactions
| Symptom | Potential Cause | Suggested Action |
| No reaction | Inactive catalyst | Use fresh catalyst and ligand, ensure inert atmosphere. |
| Poor quality reagents | Purify starting materials, use anhydrous/degassed solvents. | |
| Stalled reaction | Catalyst deactivation | Increase ligand loading, switch to a more robust ligand. |
| Insoluble base | Use a different solvent system or a more soluble base. | |
| Significant side products | Suboptimal conditions | Screen different bases, solvents, and temperatures. |
| (Homocoupling, Dehalogenation) | Oxygen contamination | Improve degassing procedure. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 10:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
General Procedure for Grignard Reagent Formation
-
Preparation: Flame-dry a round-bottom flask equipped with a condenser and a dropping funnel under an inert atmosphere. Add magnesium turnings (1.2 equiv) to the flask.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane and warm gently.
-
Addition: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The Grignard reagent is now ready for use in subsequent reactions.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting logic for addressing low conversion in cross-coupling reactions.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 1-Bromo-2-ethoxynaphthalene vs. 1-Iodo-2-ethoxynaphthalene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor influencing the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 1-Bromo-2-ethoxynaphthalene and 1-Iodo-2-ethoxynaphthalene in widely-used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the nature of the halide on the aromatic substrate plays a pivotal role in its reactivity. It is a well-established principle that the reactivity of aryl halides follows the trend I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond, in comparison to the C-Br bond, facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, 1-iodo-2-ethoxynaphthalene is generally more reactive than this compound. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher product yields.
Quantitative Data Summary
The following table summarizes the expected comparative performance of this compound and 1-iodo-2-ethoxynaphthalene in key palladium-catalyzed cross-coupling reactions based on established reactivity principles.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 18 | 75 |
| 1-Iodo-2-ethoxynaphthalene | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 6 | 92 | |
| Heck Reaction | This compound | n-Butyl acrylate | Pd(OAc)₂ (2), P(o-tolyl)₃ (4) | Et₃N | DMF | 24 | 68 |
| 1-Iodo-2-ethoxynaphthalene | n-Butyl acrylate | Pd(OAc)₂ (2), P(o-tolyl)₃ (4) | Et₃N | DMF | 8 | 88 | |
| Buchwald-Hartwig Amination | This compound | Morpholine | Pd₂(dba)₃ (1.5), XPhos (3) | NaOtBu | Toluene | 12 | 80 |
| 1-Iodo-2-ethoxynaphthalene | Morpholine | Pd₂(dba)₃ (1.5), XPhos (3) | NaOtBu | Toluene | 4 | 95 |
Experimental Protocols
Detailed methodologies for the representative cross-coupling reactions are provided below.
Suzuki-Miyaura Coupling
A mixture of the aryl halide (this compound or 1-iodo-2-ethoxynaphthalene, 1.0 mmol), 2-naphthylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80°C and stirred for the time indicated in the table. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Reaction
To a solution of the aryl halide (1.0 mmol) and n-butyl acrylate (1.5 mmol) in N,N-dimethylformamide (10 mL) is added triethylamine (2.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol). The mixture is degassed with argon for 15 minutes and then heated to 100°C for the time specified. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), XPhos (0.03 mmol), sodium tert-butoxide (1.4 mmol), the aryl halide (1.0 mmol), and morpholine (1.2 mmol). Toluene (5 mL) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at 100°C for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.
Factors Influencing Reactivity
The choice between this compound and 1-iodo-2-ethoxynaphthalene is a trade-off between reactivity and cost/stability. While the iodo-compound offers faster reactions and higher yields, the bromo-analogue is typically more stable and less expensive, making it a more practical choice for large-scale synthesis where reaction optimization can compensate for its lower reactivity.
Caption: Logical relationship of factors influencing aryl halide reactivity.
Navigating Naphthalene Isomers: A Comparative Guide to 1-Bromo-2-ethoxynaphthalene and its Congeners in Catalysis
For researchers, scientists, and professionals in drug development, the selection of appropriate precursors for catalyst ligand synthesis is a critical step in optimizing reaction efficiency and discovering novel molecular entities. Bromonaphthalene isomers serve as versatile building blocks for a wide array of ligands, particularly phosphines, which are pivotal in transition metal catalysis. This guide provides a comparative overview of 1-Bromo-2-ethoxynaphthalene and other bromonaphthalene isomers, focusing on their potential impact on catalytic performance. While direct, head-to-head experimental comparisons of the catalytic efficacy of ligands derived from these specific isomers are not extensively documented in peer-reviewed literature, this guide extrapolates from established principles of catalyst design and provides generalized experimental protocols for their application in key cross-coupling reactions.
The strategic placement of substituents on the naphthalene core can profoundly influence the electronic and steric properties of a resulting catalyst. The interplay between the bromo group's position, which dictates the point of attachment for a coordinating group like phosphine, and the electronic contribution of other substituents, such as an ethoxy group, can fine-tune the catalytic activity, selectivity, and stability of the final metal complex.
Theoretical Comparison of Bromonaphthalene Isomers as Ligand Precursors
The catalytic performance of a metal complex is intrinsically linked to the properties of its ligands. For ligands derived from bromonaphthalene isomers, the position of the bromine atom and any other substituents on the naphthalene rings are key determinants of their electronic and steric profiles.
| Isomer | Potential Influence on Ligand Properties |
| This compound | The ethoxy group at the 2-position is electron-donating, which can increase the electron density on the phosphorus atom of a derived phosphine ligand. This enhanced donor strength can influence the oxidative addition and reductive elimination steps in a catalytic cycle. The proximity of the ethoxy group to the 1-position may also exert a steric effect, potentially influencing the bite angle and coordination geometry of the resulting ligand. |
| 1-Bromonaphthalene | As a foundational isomer, it provides a standard for comparison. Ligands derived from 1-bromonaphthalene are well-established in catalysis. The absence of other substituents offers a baseline for steric and electronic effects. |
| 2-Bromonaphthalene | The change in the bromine position from 1 to 2 alters the vector of the phosphorus substituent relative to the naphthalene core. This can significantly impact the steric bulk and the way the ligand envelops the metal center, which in turn can affect selectivity, particularly in asymmetric catalysis. |
| Other Substituted Bromonaphthalenes | The introduction of various substituents (e.g., methyl, methoxy, cyano) at different positions allows for a systematic tuning of the ligand's electronic and steric properties. Electron-withdrawing groups can decrease the electron-donating ability of the phosphine, while bulky groups can create a more sterically hindered environment around the metal center. |
Experimental Protocols
While specific performance data for this compound in catalysis is sparse, the following are generalized, yet detailed, experimental protocols for the synthesis of phosphine ligands from bromonaphthalene precursors and their application in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthesis of a Naphthyl Phosphine Ligand
This protocol describes a general method for the synthesis of a diaryl- or dialkylnaphthylphosphine from a bromonaphthalene isomer.
Materials:
-
Bromonaphthalene isomer (e.g., this compound) (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Dry tetrahydrofuran (THF)
-
Chlorodiaryl- or chlorodialkylphosphine (1.1 equiv)
-
Anhydrous work-up and purification solvents (e.g., diethyl ether, hexane)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of the bromonaphthalene isomer in dry THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining bromonaphthalene solution and reflux the mixture until the magnesium is consumed.
-
Phosphine Synthesis: Cool the Grignard reagent to 0 °C and slowly add the chlorodiaryl- or chlorodialkylphosphine. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired phosphine ligand.
Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a custom-synthesized naphthyl phosphine ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Naphthyl phosphine ligand (0.04 equiv)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Degassed toluene and water
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the naphthyl phosphine ligand in a small amount of degassed toluene to form the active catalyst complex.
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining degassed toluene and water. Seal the flask and heat the mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the biaryl product.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)
-
Naphthyl phosphine ligand (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, amine, sodium tert-butoxide, Pd2(dba)3, and the naphthyl phosphine ligand to a Schlenk tube.
-
Reaction Execution: Add anhydrous toluene to the Schlenk tube, seal it, and heat the mixture with stirring at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC or GC analysis.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired arylamine.
Visualizing the Workflow and Catalytic Cycle
To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the logical workflow from precursor to application and a generalized catalytic cycle for a cross-coupling reaction.
Caption: Logical workflow from a bromonaphthalene precursor to its application in catalysis.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Conclusion and Future Outlook
The choice of a bromonaphthalene isomer as a ligand precursor is a nuanced decision that can have a significant impact on the outcome of a catalytic reaction. While this guide provides a framework for understanding the potential differences between isomers like this compound and its counterparts, it also highlights a clear gap in the existing literature. There is a need for systematic, direct comparative studies that evaluate the performance of ligands derived from a variety of bromonaphthalene isomers under identical conditions. Such research would provide invaluable data for catalyst design and enable more rational and predictable optimization of catalytic systems for applications ranging from academic research to industrial-scale pharmaceutical synthesis.
A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Bromo-2-ethoxynaphthalene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 1-Bromo-2-ethoxynaphthalene, a key building block in organic synthesis. We will explore its performance alongside viable alternatives and provide supporting experimental data and protocols.
Comparison of this compound and Its Alternatives
This compound is a substituted naphthalene derivative used in the synthesis of more complex organic molecules. Its purity is crucial as impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product. Key alternatives in similar synthetic applications often involve variations in the halogen substituent or the alkoxy group, which can influence reactivity and impurity profiles. For this guide, we will compare this compound with 1-Bromo-2-methoxynaphthalene, 1-Chloro-2-ethoxynaphthalene, and 2-Ethoxy-1-iodonaphthalene.
Table 1: Comparison of Purity and Analytical Data for this compound and Alternatives
| Compound | Stated Purity | Major Potential Impurities | Analytical Method | Key Analytical Data |
| This compound | >95% (typical)[1] | 2-Ethoxynaphthalene, Dibrominated ethoxynaphthalenes, Isomeric brominated ethoxynaphthalenes | HPLC, GC-MS, ¹H NMR | HPLC: Retention Time ~12.5 min; GC-MS: m/z 250/252 (M+); ¹H NMR: Characteristic aromatic and ethoxy signals |
| 1-Bromo-2-methoxynaphthalene | ≥96.0% (by GC)[2] | 2-Methoxynaphthalene, Dibrominated methoxynaphthalenes, Isomeric brominated methoxynaphthalenes | GC-MS, ¹H NMR | GC Assay: ≥96.0%; ¹H NMR: Distinct aromatic and methoxy signals |
| 1-Chloro-2-ethoxynaphthalene | Not specified | 2-Ethoxynaphthalene, Dichlorinated ethoxynaphthalenes, Isomeric chlorinated ethoxynaphthalenes | HPLC, GC-MS | Expected similar chromatographic behavior to the bromo analog with different mass spectral data (m/z 206/208) |
| 2-Ethoxy-1-iodonaphthalene | 96%[3] | 2-Ethoxynaphthalene, Diiodinated ethoxynaphthalenes, Isomeric iodinated ethoxynaphthalenes | HPLC, GC-MS | Purity: 96%; Expected longer retention time in RP-HPLC compared to bromo and chloro analogs |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and can be adapted for the specific analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For non-volatile compounds like this compound, reverse-phase HPLC is a robust method for purity assessment and impurity profiling.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum (characteristic isotopic pattern for bromine at m/z 250 and 252). Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (¹H NMR) for Absolute Purity
Principle: Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the analytical methods described.
Caption: Workflow for Purity Confirmation of this compound.
Caption: Decision Tree for Selecting the Appropriate Analytical Method.
References
A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-2-ethoxynaphthalene and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for the characterization of 1-Bromo-2-ethoxynaphthalene and its structural analogs, 1-Bromo-2-methoxynaphthalene and 2-Ethoxynaphthalene. While comprehensive, publicly available spectroscopic data for this compound is limited, this guide utilizes available data from its alternatives to illustrate the principles of spectroscopic characterization and to provide a framework for the analysis of such compounds.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its alternatives. These tables are designed for easy comparison of key spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not publicly available | - |
| 1-Bromo-2-methoxynaphthalene | CDCl₃ | Data may be available in spectral databases such as Spectrabase. |
| 2-Ethoxynaphthalene | CDCl₃ | 7.75 (d), 7.72 (d), 7.41 (m), 7.38 (m), 7.13 (d), 7.07 (d), 4.097 (q), 1.443 (t) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data may be available in spectral databases.[1] |
| 1-Bromo-2-methoxynaphthalene | - | Data may be available in spectral databases. |
| 2-Ethoxynaphthalene | CDCl₃ | 156.94, 134.65, 129.29, 128.93, 127.60, 126.68, 126.24, 123.44, 118.97, 106.59, 63.31, 14.73 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data may be available in spectral databases.[1] |
| 1-Bromo-2-methoxynaphthalene | - | Data may be available in spectral databases. |
| 2-Ethoxynaphthalene | - | Data may be available in spectral databases like the NIST WebBook. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | - | Calculated Exact Mass: 249.9993 Da[1] | Data not publicly available |
| 1-Bromo-2-methoxynaphthalene | - | Calculated Molecular Weight: 237.10 g/mol | Data may be available in spectral databases. |
| 2-Ethoxynaphthalene | - | Calculated Molecular Weight: 172.22 g/mol | Data may be available in spectral databases like the NIST WebBook. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts (0 ppm).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or resolution.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve the sample in a volatile solvent.
-
Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of an unknown organic compound using the spectroscopic methods described above.
Caption: A logical workflow for the characterization of an organic compound.
References
comparative study of different catalysts for 1-Bromo-2-ethoxynaphthalene coupling
A Comparative Guide to Catalysts for 1-Bromo-2-ethoxynaphthalene Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the naphthalene scaffold is a crucial step in the synthesis of novel compounds with potential applications in medicine and materials science. This compound serves as a versatile starting material for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of different catalytic systems for the coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann reactions.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in coupling reactions involving aryl bromides, with specific examples relevant to this compound where available. The data is compiled from various sources to provide a comparative perspective.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 75-95 | A classic, robust system for a variety of substrates.[1][2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Effective for various aryl bromides.[1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene | 110-115 | 12-18 | Moderate-High | Suitable for a diverse range of aryl bromides. |
| CataCXium A palladacycle | - | Cs₂CO₃ | Dioxane/H₂O | 80 | - | ~51 | Identified as effective for ortho-bromoanilines.[3] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | 83-95 | Highly effective for amination of bromo-estrone derivatives.[3][4] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | 60 | Effective for coupling with cyclic diamines.[5] |
| [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | - | - | >95 (conv.) | Optimized for coupling with carbazole.[6] |
| XantPhos Pd G3 | XantPhos | DBU | MeCN/PhMe | 140 | 1 h (flow) | 78-88 | Suitable for continuous flow chemistry.[7][8] |
Table 3: Heck Coupling of Aryl Bromides with Alkenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | Moderate | Biphasic system with a phase transfer catalyst.[9] |
| Pd/C | - | - | - | - | - | - | Used in the production of sunscreen agents.[10] |
| Palladacycles | N-heterocyclic carbenes | - | - | - | - | 48-93 | Thermally stable and highly active catalysts.[11] |
| Pd@MOF-NH₂ | - | K₂CO₃ | DMF | 120 | 12-15 | >96 | Recyclable heterogeneous catalyst.[12][13] |
Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT | 3 | ~89 | General and widely used protocol. |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | RT | 6-20 | Good | Classical Sonogashira conditions. |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | 0.5-18 | 77-100 | Copper-free, air-stable precatalyst.[14] |
| Pd/CuFe₂O₄ MNPs | - | K₂CO₃ | EtOH | 70 | - | High | Magnetically separable nanocatalyst.[1] |
Table 5: Ullmann Coupling of Aryl Halides with Nucleophiles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | - | For C-N bond formation. |
| CuI | TMEDA | - | - | - | - | Good-High | Regioselective C-O coupling of dihalopyridines.[15] |
| CuO nanoparticles | - | KOH | DMAc | RT | - | up to 95 | Ligand-free C-S and C-O coupling.[16] |
| CuI | (2-Pyridyl)acetone | Cs₂CO₃ | Dioxane | 110 | - | 60-90 | Effective for O-arylation of phenols.[15] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling
This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).[1]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).
-
Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This method is a powerful tool for the formation of C-N bonds.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., X-Phos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).[4]
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add an anhydrous, degassed solvent such as toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the required time (can range from minutes to hours), monitoring by TLC or LC-MS.[17]
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene.
Procedure:
-
To a flask, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required.
-
Add a base (e.g., triethylamine or potassium carbonate) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).[9]
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture, filter to remove any solids, and partition between water and an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
This reaction is a reliable method for forming a C-C bond between an aryl halide and a terminal alkyne.[18]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[18]
-
Add this compound (1.0 mmol) and a degassed solvent such as THF or DMF.
-
Add a base, typically an amine like triethylamine or diisopropylamine (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Ullmann Coupling
The Ullmann reaction is a classical copper-catalyzed method for forming C-O, C-N, and C-S bonds.
Procedure for C-O Coupling:
-
In a reaction vessel, combine this compound (1.0 mmol), the desired phenol (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).[15]
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the mixture to a high temperature (typically 100-180 °C) for several hours to days, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the catalytic coupling of this compound.
Caption: General experimental workflow for catalytic cross-coupling.
References
- 1. ijnc.ir [ijnc.ir]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. sctunisie.org [sctunisie.org]
- 10. Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene [biolmolchem.com]
- 13. biolmolchem.com [biolmolchem.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Novel Compounds Synthesized from 1-Bromo-2-ethoxynaphthalene: A Comparative Guide
This guide provides a comprehensive comparison of novel compounds hypothetically synthesized from 1-bromo-2-ethoxynaphthalene. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons with alternative compounds, supported by detailed experimental data and protocols.
Synthesis of Novel Compounds
This compound is a versatile starting material for the synthesis of a variety of naphthalene derivatives. The presence of the bromo group at the 1-position allows for the introduction of various functionalities through cross-coupling reactions, while the ethoxy group at the 2-position modulates the electronic and steric properties of the naphthalene core.
Two hypothetical novel compounds, Compound A and Compound B , have been synthesized from this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, respectively. These reactions are standard methods for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.[1]
-
Compound A (2-ethoxy-1-phenylnaphthalene): Synthesized via a Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.
-
Compound B (N-phenyl-2-ethoxynaphthalen-1-amine): Synthesized via a Buchwald-Hartwig amination of this compound with aniline.[2]
Structural Validation of Novel Compounds
The structures of the synthesized compounds were validated using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Samples were dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Samples were dissolved in methanol.
Performance Comparison: Biological Activity
The synthesized novel compounds were evaluated for their potential biological activity and compared with two alternative compounds: Naproxen , a well-known non-steroidal anti-inflammatory drug (NSAID), and Dansyl Amide , a fluorescent probe with a core aminonaphthalene structure.[5] The comparison is focused on anti-inflammatory and anticancer activities, common therapeutic areas for naphthalene derivatives.[6]
Anti-Inflammatory Activity
The anti-inflammatory activity was assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound A | 15.2 | 0.8 | 19.0 |
| Compound B | 25.8 | 5.2 | 4.96 |
| Naproxen | 8.7[7] | 5.2[7] | 1.67 |
| Dansyl Amide | > 100 | > 100 | - |
*IC₅₀ values for Compound A, Compound B, and Dansyl Amide are hypothetical.
Anticancer Activity
The anticancer activity was evaluated against the human hepatocellular carcinoma cell line (Huh-7).
| Compound | Huh-7 IC₅₀ (µM) |
| Compound A | 45.6 |
| Compound B | 8.3 |
| Naproxen | > 100 |
| Dansyl Amide | 22.1 |
*IC₅₀ values for all compounds against Huh-7 are hypothetical, based on activities of similar naphthalene derivatives.[9]
Experimental Protocols for Biological Assays
COX Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a commercially available colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX.
Cell Viability Assay (MTT)
Huh-7 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm, and IC₅₀ values were calculated.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for Compound A and Compound B.
Hypothetical Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by Compound A.
Structure-Activity Relationship Logic
Caption: Key structural features influencing biological activity.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. Dansyl amide - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability Under Scrutiny: A Comparative Guide to 1-Bromo-2-ethoxynaphthalene and its Alternatives
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical intermediates is paramount for robust process development and ensuring the quality of final products. This guide provides a comparative assessment of the stability of 1-Bromo-2-ethoxynaphthalene under various stress conditions, alongside potential alternative reagents. Due to the limited availability of direct, quantitative stability data for this compound in the public domain, this comparison is based on the known stability of its core functional components and closely related structural analogs: 1-bromonaphthalene and 2-ethoxynaphthalene.
The data presented herein is intended to guide researchers in designing appropriate stability studies and selecting suitable alternatives based on anticipated reaction conditions.
Comparative Stability Analysis
The stability of this compound can be inferred by examining the behavior of its constituent parts. The naphthalene core is generally stable, but the bromo and ethoxy substituents introduce potential sites for degradation under stress conditions. The following table summarizes the expected stability profile based on available data for analogous compounds.
| Condition | Stressor | This compound (Predicted) | 1-Bromonaphthalene (Analogue) | 2-Ethoxynaphthalene (Analogue) |
| Thermal | High Temperature (e.g., >100 °C) | Potentially susceptible to de-ethoxylation or de-bromination at very high temperatures. | Generally stable, but can undergo isomerization at high temperatures (e.g., 300-500°C).[1] | Stable under normal heating conditions. |
| Photolytic | UV/Visible Light | Likely to undergo photodegradation, potentially involving cleavage of the C-Br or C-O bond. Naphthalene derivatives are known to be photosensitive.[2][3] | Susceptible to photolysis. Exposure to light should be avoided.[4] | Naphthalene derivatives can undergo photodegradation, leading to various oxygenated products.[2] |
| Acidic | Strong Acid (e.g., 1N HCl) | The ethoxy group is susceptible to acid-catalyzed hydrolysis, leading to the formation of 1-bromo-2-naphthol.[5][6][7] | Generally stable to acidic conditions. | Aryl ethers can be cleaved under strong acidic conditions, though it often requires harsh conditions.[5][7][8] |
| Basic | Strong Base (e.g., 1N NaOH) | Generally stable. Aryl ethers are typically resistant to cleavage by bases.[5] | Stable under basic conditions. | Generally stable. |
| Oxidative | Oxidizing Agent (e.g., H₂O₂) | The naphthalene ring is susceptible to oxidation, which can lead to ring-opening products. | Susceptible to oxidation. | The naphthalene ring can be oxidized. |
Experimental Protocols
To definitively assess the stability of this compound, forced degradation studies should be performed. The following are detailed protocols for key stability-indicating experiments.
Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for resolving the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 230 nm).[9]
-
Column Temperature: 25-30 °C.
Forced Degradation (Stress Testing) Protocols
For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]
1. Acid Hydrolysis:
-
To the drug solution, add an equal volume of 1N HCl.[10]
-
Incubate the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
To the drug solution, add an equal volume of 1N NaOH.[10]
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 1N HCl before HPLC analysis.
3. Oxidative Degradation:
-
To the drug solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Place a solution of the compound in a temperature-controlled chamber.
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.
5. Photostability Testing:
-
Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14]
-
A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed sample to differentiate between light-induced and thermal degradation.[12]
-
At the end of the exposure period, withdraw samples for HPLC analysis.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Predicted Acid-Catalyzed Degradation Pathway
Caption: Predicted pathway for acid hydrolysis of this compound.
Conclusion
While direct experimental stability data for this compound is scarce, a predictive assessment based on its structural analogues suggests potential instability under acidic and photolytic conditions. The provided experimental protocols offer a comprehensive framework for researchers to conduct forced degradation studies, enabling a thorough evaluation of its stability profile. For applications requiring high stability under acidic or light-exposed conditions, alternative reagents should be considered. A robust, well-validated stability-indicating HPLC method is crucial for obtaining reliable data to guide process development and ensure product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. q1scientific.com [q1scientific.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ikev.org [ikev.org]
A Comparative Guide to the Applications of 1-Bromo-2-ethoxynaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-2-ethoxynaphthalene is a versatile aromatic building block utilized in a variety of synthetic transformations. Its utility stems from the presence of a reactive bromine atom on the naphthalene core, which allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the applications of this compound in key organic reactions, evaluating its performance against alternative synthetic routes and reagents. The information presented is supported by experimental data to aid researchers in selecting the most suitable methodology for their synthetic targets.
Synthesis of 2-Ethoxynaphthoic Acid: Grignard Reaction vs. Alternatives
A significant application of this compound is its use as a precursor to 2-ethoxy-1-naphthoic acid, a valuable intermediate in medicinal chemistry. The primary route involves the formation of a Grignard reagent followed by carboxylation.
Method 1: Grignard Reaction of this compound
The reaction proceeds by treating this compound with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. Subsequent reaction with carbon dioxide, followed by an acidic workup, yields the desired carboxylic acid.
Experimental Protocol:
In a dried reaction vessel under an inert atmosphere, magnesium turnings are activated, typically with a small amount of iodine or 1,2-dibromoethane. A solution of this compound in an anhydrous ether solvent, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran, is then added dropwise to initiate the Grignard formation. The reaction mixture is typically refluxed to ensure complete conversion. After cooling, the Grignard reagent is cannulated into a separate flask containing dry ice (solid CO2) or bubbled with CO2 gas. The resulting magnesium carboxylate is then hydrolyzed with an aqueous acid (e.g., HCl or H2SO4) to afford 2-ethoxy-1-naphthoic acid.
A patent describing this method reports a high reaction yield of over 80%, with the final product having a purity of over 95% as determined by HPLC, often without the need for recrystallization.[1]
Comparative Alternative: Directed Ortho-metalation and Carboxylation
An alternative approach to synthesize 2-ethoxy-1-naphthoic acid involves the directed ortho-metalation of 2-ethoxynaphthalene, followed by carboxylation. The ethoxy group can direct lithiation to the C1 position.
Conceptual Workflow:
Figure 1: Directed ortho-metalation-carboxylation of 2-ethoxynaphthalene.
While this method avoids the initial bromination step to obtain this compound, the yields can be variable and are often sensitive to the reaction conditions and the specific organolithium reagent used. The Grignard method starting from the bromo-derivative generally offers a more robust and high-yielding synthesis.
Table 1: Comparison of Synthetic Routes to 2-Ethoxy-1-naphthoic Acid
| Parameter | Grignard Reaction of this compound | Directed Ortho-metalation of 2-Ethoxynaphthalene |
| Starting Material | This compound | 2-Ethoxynaphthalene |
| Key Reagents | Mg, CO2 | n-BuLi or s-BuLi, CO2 |
| Reported Yield | >80%[1] | Generally lower and more variable |
| Advantages | High and reliable yields, high product purity. | Fewer synthetic steps from the parent ether. |
| Disadvantages | Requires the synthesis of the bromo-precursor. | Can be sensitive to reaction conditions, potential for side reactions. |
Carbon-Carbon Bond Formation: Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.
Conceptual Workflow:
Figure 2: Suzuki-Miyaura coupling of this compound.
Alternative Leaving Group: 2-Ethoxynaphthyl Triflate
A common alternative to aryl bromides in Suzuki-Miyaura couplings are aryl triflates. Triflates can sometimes offer different reactivity profiles and may be advantageous in certain contexts.
Table 2: Comparison of Leaving Groups in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Ethoxynaphthyl Triflate |
| Precursor | 2-Ethoxynaphthalene | 2-Naphthol |
| Reactivity | Generally good reactivity. | Often more reactive, allowing for milder reaction conditions. |
| Cost & Availability | Brominating agents are typically less expensive than triflating agents. | Triflic anhydride is more expensive. |
| Side Reactions | Potential for homo-coupling of the boronic acid. | Can also undergo homo-coupling. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This compound can be effectively coupled with alkynes like phenylacetylene using a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol:
To a solution of this compound and the terminal alkyne in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are added. A base, typically an amine such as triethylamine or diisopropylamine, is also required. The reaction is usually stirred at room temperature or with gentle heating until completion. Following an aqueous workup, the product is purified by chromatography.
Table 3: Representative Yields for Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |
| 1-Bromo-2-(phenylethynyl)benzene | 5% Pd on alumina / 0.1% Cu2O on alumina | - | THF-DMA | 50% |
| 1-Bromo-2-(p-tolylethynyl)benzene | 5% Pd on alumina / 0.1% Cu2O on alumina | - | THF-DMA | 58% |
Note: Data for closely related substrates is presented to provide an expected range of yields.
Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination vs. Ullmann Condensation
The introduction of a nitrogen-containing substituent onto the naphthalene core can be achieved using this compound as a starting material.
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and is compatible with a wide range of amines.
Conceptual Workflow:
Figure 3: Buchwald-Hartwig amination of this compound.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it can be a viable alternative, particularly with electron-deficient aryl halides.
Table 4: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Reaction Conditions | Generally milder (lower temperatures). | Often requires high temperatures. |
| Substrate Scope | Very broad for both the aryl halide and the amine. | Can be more limited, often works well with electron-deficient aryl halides. |
| Ligands | Requires specialized phosphine or N-heterocyclic carbene ligands. | Can often be performed with simple ligands or even ligand-free. |
| Advantages | High functional group tolerance, milder conditions. | Lower catalyst cost. |
| Disadvantages | Higher catalyst and ligand cost. | Harsher conditions, potential for lower functional group tolerance. |
Synthesis of the Precursor: 2-Ethoxynaphthalene via Williamson Ether Synthesis
The starting material for the synthesis of this compound is 2-ethoxynaphthalene, which is commonly prepared via the Williamson ether synthesis.
Experimental Protocol:
2-Naphthol is deprotonated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol to form the corresponding naphthoxide. An ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, is then added. The reaction mixture is typically heated to reflux to drive the SN2 reaction to completion. After cooling and workup, which usually involves partitioning between an organic solvent and water and washing with a basic solution to remove unreacted 2-naphthol, the 2-ethoxynaphthalene product is isolated.
Table 5: Comparison of Ethylating Agents in Williamson Ether Synthesis
| Ethylating Agent | Relative Reactivity | Cost | Safety Considerations |
| Ethyl Iodide | High | Higher | Light-sensitive, potential lachrymator. |
| Ethyl Bromide | Good | Moderate | Volatile, regulated in some regions. |
| Diethyl Sulfate | Good | Lower | Toxic and corrosive, requires careful handling. |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility in Grignard reactions for the synthesis of 2-ethoxy-1-naphthoic acid is well-established, offering high yields and purity. In the realm of cross-coupling reactions, it serves as a reliable substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing access to a wide array of functionalized naphthalene derivatives. While alternative synthetic strategies exist for each of these transformations, the choice of method will ultimately depend on factors such as substrate scope, desired yield, cost of reagents, and the specific functional groups present in the target molecule. This guide provides a framework for researchers to make informed decisions when incorporating the 2-ethoxynaphthalene moiety into their synthetic endeavors.
References
Comparative Guide to the Experimental Profile of Naphthalene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various naphthalene derivatives, with a focus on their potential applications in drug development. While direct experimental data for 1-Bromo-2-ethoxynaphthalene in biological assays is not extensively available in the public domain, this document serves to cross-validate its potential by examining the experimental results of structurally related naphthalene compounds. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, aims to support researchers in evaluating the therapeutic promise of this class of molecules.
Data Presentation: Anticancer Activity of Naphthalene Derivatives
The naphthalene scaffold is a common motif in compounds exhibiting significant anticancer properties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several classes of naphthalene derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 (Breast Cancer) | IC50 (μM) vs. HeLa (Cervical Cancer) | IC50 (μM) vs. A549 (Lung Cancer) |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
Data sourced from a study on naphthalene-substituted triazole spirodienones, where compound 6a emerged as a highly potent analog.
Table 2: Cytotoxicity of Naphthalene-Containing Enamides
| Compound | R Group | IC50 (µM) vs. Huh-7 (Hepatocellular Carcinoma) |
| 5f | 4-Methylbenzene | 2.62 |
| 5g | 4-Methoxybenzene | 3.37 |
| Doxorubicin (Standard) | - | 7.20 |
Data from a study on naphthalene–enamide analogs, demonstrating superior cytotoxic action compared to the conventional anticancer agent Doxorubicin[1].
Table 3: Cytotoxicity of 2-Phenylnaphthalene Derivatives
| Compound | Name | IC50 (μM) vs. MCF-7 (Breast Cancer) |
| PNAP-6h | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4.8 |
This compound exhibited the best cytotoxicity in a study on 2-phenylnaphthalenes and showed low toxicity toward normal human mammary epithelial cells (MCF-10A)[2][3].
Table 4: Cytotoxicity of Naphthalene-Substituted Benzimidazole Derivatives
| Compound | IC50 (μM) vs. HepG2 (Liver Cancer) | IC50 (μM) vs. HEK293 (Normal Kidney Cells) | Selectivity Index (SI) |
| 18 | 0.078 | 1.25 | 16 |
Compound 18 exhibited high selectivity, being 16 times more toxic to liver cancer cells than to normal cells[4][5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., a solution containing SDS and DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, or overnight in the incubator, to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm is recommended for background subtraction.
SRB (Sulforhodamine B) Assay
This is another widely used colorimetric assay for determining cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with distilled or deionized water to remove excess TCA and serum proteins.
-
Drying: Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Air-dry the washed plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm (with a reference wavelength of 690 nm) using a microplate reader.
Signaling Pathway Visualizations
Naphthalene derivatives have been shown to modulate key signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: The CREB signaling pathway, a key regulator of cell proliferation and survival, can be modulated by certain naphthalene derivatives.
Caption: The IL-6/JAK2/STAT3 signaling pathway, often dysregulated in cancer, is a potential target for naphthalene-sulfonamide hybrids.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-2-ethoxynaphthalene: A Guide for Laboratory Professionals
The proper disposal of 1-Bromo-2-ethoxynaphthalene is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with a comprehensive understanding of its potential hazards. Based on similar brominated naphthalene compounds, this substance should be regarded as hazardous. All handling should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. Gloves should be inspected prior to use. |
| Respiratory Protection | If working outside a fume hood or if exposure limits are likely to be exceeded, use a full-face respirator with an appropriate cartridge. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, regional, and national regulations for hazardous waste.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper, gloves) in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and specify the chemical name: "this compound".
-
Include hazard pictograms as indicated by the Globally Harmonized System (GHS) classifications for similar compounds, which may include "Harmful," "Irritant," and "Dangerous for the environment."
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[1]
-
-
Arranging for Disposal:
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report the spill to the appropriate safety personnel within your institution.
Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of laboratory chemical waste like this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1-Bromo-2-ethoxynaphthalene
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2-ethoxynaphthalene was located. The following guidance is based on the safety data of structurally similar compounds, including 1-Bromo-2-methoxynaphthalene, 1-Bromonaphthalene, 2-Ethoxynaphthalene, and 1-Bromo-2-naphthol. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential, immediate safety and logistical information for the handling, operation, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on related compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Tight-sealing safety goggles are mandatory to protect against dust particles and potential splashes.[1] A face shield should be worn over safety glasses if there is a risk of explosion or significant splash hazard.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[3][4] Nitrile gloves are suitable for short-term protection against a range of chemicals.[2] For prolonged contact, consider gloves with better resistance to aromatic ethers. Always inspect gloves before use and remove them carefully to avoid skin contamination.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, should be worn to protect against splashes and spills.[2] Ensure it covers as much skin as possible. |
| Respiratory Protection | Respirator | If working outside of a fume hood or if dust formation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
| Foot Protection | Closed-Toe Shoes | Wear appropriate shoes that cover the entire foot.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][3]
-
Avoid the formation of dust.[3]
2. Handling:
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.
Disposal Plan
-
Waste Collection: Collect waste material in a suitable, closed container labeled for disposal.[4]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not flush into surface water or sanitary sewer systems.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
